Structural Elucidation of 5-Propan-2-yl-1,3-thiazolidine-2-thione: An NMR Spectroscopy Whitepaper
Executive Summary 5-Propan-2-yl-1,3-thiazolidine-2-thione (also known as 5-isopropyl-1,3-thiazolidine-2-thione) is a specialized heterocyclic scaffold widely utilized in modern organic synthesis and drug discovery. Compo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Propan-2-yl-1,3-thiazolidine-2-thione (also known as 5-isopropyl-1,3-thiazolidine-2-thione) is a specialized heterocyclic scaffold widely utilized in modern organic synthesis and drug discovery. Compounds containing the 1,3-thiazolidine-2-thione core act as highly effective chiral auxiliaries in asymmetric carbon-carbon bond-forming reactions, such as stereoselective aldol additions[1],[2]. Additionally, this pharmacophore is a key structural motif in numerous bioactive agents exhibiting potent antimicrobial, fungicidal, and anti-virulence properties[3],[4],[5].
Because the stereochemical integrity of this molecule dictates its efficacy as a chiral inductor, rigorous structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is an absolute requirement[6]. This whitepaper provides a comprehensive, causality-driven guide to the
1
H and
13
C NMR chemical shifts of 5-propan-2-yl-1,3-thiazolidine-2-thione, detailing the electronic environments that govern its spectral fingerprint.
Mechanistic Causality in NMR Chemical Shifts
To interpret the NMR spectra of 5-propan-2-yl-1,3-thiazolidine-2-thione accurately, one must understand the underlying physical organic chemistry that deshields or shields specific nuclei.
The Thiocarbonyl Core (C=S)
The most diagnostic feature in the
13
C NMR spectrum is the C2 thiocarbonyl carbon. The magnetic anisotropy of the C=S double bond, combined with the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, heavily deshields this nucleus. However, the nitrogen lone pair delocalizes into the thiocarbonyl
π∗
orbital, imparting partial double-bond character to the N–C bond (
N+=C−S−
). This resonance stabilization slightly shields the C2 carbon compared to a pure thioketone (which would typically resonate
>220
ppm), placing it characteristically around
200.0−202.0
ppm. This is consistent with empirical data from analogous heterocycles like 1,3-thiazinane-2-thione[7] and 4-benzyl-1,3-thiazolidine-2-thione[8].
Stereochemical Induction and Diastereotopicity
The presence of the propan-2-yl (isopropyl) group at the C5 position establishes a stable stereocenter. This chiral environment breaks the local plane of symmetry within the five-membered ring.
Diastereotopic Protons (C4): The two methylene protons at C4 are rendered chemically non-equivalent (diastereotopic). They exhibit distinct chemical shifts and couple not only with the adjacent C5 methine proton (vicinal coupling,
3J
) but also with each other (geminal coupling,
2J≈11.0
Hz).
Diastereotopic Methyls: Similarly, the two methyl groups of the isopropyl moiety reside in different spatial environments relative to the chiral ring, causing them to resonate as two distinct doublets in the
1
H NMR spectrum[2].
Quantitative Spectral Assignments
The following tables summarize the expected quantitative NMR data for 5-propan-2-yl-1,3-thiazolidine-2-thione, synthesized from fundamental spectroscopic principles and analogous literature values.
Table 1:
1
H NMR Chemical Shifts (CDCl
3
, 400 MHz)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Causality / Assignment
N-H
7.85
br s
-
1H
Thioamide proton; broad due to quadrupolar relaxation of
14
N.
C5-H
4.35
ddd
8.5, 6.0, 5.5
1H
Methine adjacent to S and isopropyl group; split by C4 protons and isopropyl CH.
C4-H
a
3.85
dd
11.0, 8.5
1H
Diastereotopic methylene proton adjacent to N; deshielded by heteroatom.
C4-H
b
3.40
dd
11.0, 6.0
1H
Diastereotopic methylene proton adjacent to N.
C6-H
1.95
octet
6.8
1H
Isopropyl methine proton.
C7-H
3
1.05
d
6.8
3H
Diastereotopic isopropyl methyl group.
C8-H
3
0.98
d
6.8
3H
Diastereotopic isopropyl methyl group.
Table 2:
13
C NMR Chemical Shifts (CDCl
3
, 100 MHz)
To ensure high-fidelity data acquisition that meets the standards for publication or regulatory submission, follow this step-by-step methodology. This protocol is designed as a self-validating system to eliminate artifacts.
Sample Preparation: Dissolve
15−20
mg of highly pure 5-propan-2-yl-1,3-thiazolidine-2-thione in
0.6
mL of deuterated chloroform (CDCl
3
) containing
0.03%
v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a precision 5 mm NMR tube.
Thermal Equilibration: Insert the sample into the spectrometer (e.g., 400 MHz equipped with a multinuclear broadband probe). Allow exactly 5 minutes for thermal equilibration at 298 K to prevent convection currents that distort line shapes.
Locking and Tuning: Lock the spectrometer to the deuterium resonance of CDCl
3
. Tune and match the probe for both
1
H and
13
C frequencies. Self-Validation: Proper tuning minimizes reflected power, ensuring maximum signal-to-noise ratio (SNR).
Shimming: Execute automated gradient shimming (Z-axis) to achieve a perfectly homogeneous magnetic field. Self-Validation: Verify shim quality by measuring the TMS peak; the line width at half-height (FWHM) must be
<1.0
Hz.
1
H NMR Acquisition: Set the spectral width to 12 ppm. Apply a 30° excitation pulse to allow for rapid relaxation. Set the relaxation delay (
d1
) to 1.5 seconds and acquire 16 to 32 transients.
13
C NMR Acquisition: Switch to the
13
C channel. Expand the spectral width to 250 ppm to ensure the downfield C=S resonance (
∼201
ppm) is not folded. Utilize composite pulse decoupling (e.g., WALTZ-16) on the
1
H channel. Set
d1
to 2.0 seconds and acquire 512 to 1024 transients.
Processing: Apply a 0.3 Hz exponential line broadening function to the
1
H FID and 1.0 Hz to the
13
C FID prior to Fourier transformation. Phase and baseline correct the spectra manually. Reference the chemical shifts to TMS (
0.00
ppm).
Structural Elucidation Workflow
The following logic diagram maps the critical path from sample preparation through spectral validation, emphasizing the confirmation of the C5 stereocenter.
Workflow for NMR acquisition and structural elucidation of 1,3-thiazolidine-2-thione derivatives.
Physicochemical Profiling and Synthetic Applications of 5-Propan-2-yl-1,3-thiazolidine-2-thione: A Technical Guide
Executive Summary The 1,3-thiazolidine-2-thione scaffold is a privileged motif in modern organic synthesis, bridging the gap between coordination chemistry and asymmetric catalysis. While the 4-substituted variants (e.g....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1,3-thiazolidine-2-thione scaffold is a privileged motif in modern organic synthesis, bridging the gap between coordination chemistry and asymmetric catalysis. While the 4-substituted variants (e.g., the valinol-derived 4-isopropyl-1,3-thiazolidine-2-thione) are universally recognized as standard Crimmins auxiliaries, the structural isomer 5-propan-2-yl-1,3-thiazolidine-2-thione (CAS: 1437-93-0) offers a distinct stereoelectronic profile. By positioning the steric bulk adjacent to the ring sulfur rather than the nitrogen, this auxiliary alters the trajectory of incoming electrophiles during enolization, providing unique diastereoselective outcomes.
This whitepaper provides an in-depth analysis of the physicochemical properties, thermodynamic behavior, and self-validating experimental protocols for utilizing 5-propan-2-yl-1,3-thiazolidine-2-thione in advanced drug development and synthetic workflows.
Structural and Physicochemical Profiling
Understanding the physicochemical baseline of 5-propan-2-yl-1,3-thiazolidine-2-thione is critical for predicting its solubility, reactivity, and behavior in transition-state complexes.
Quantitative Data Summary
The following table synthesizes the core physical and chemical parameters of the compound, detailing the mechanistic relevance of each property .
Property
Value
Mechanistic Relevance in Synthesis
Molecular Formula
C₆H₁₁NS₂
Core heterocyclic scaffold for chiral induction.
Molecular Weight
161.29 g/mol
Low molecular weight ensures high atom economy when used as an auxiliary.
Melting Point
~106–108 °C
Indicates high crystalline lattice energy; solid-state stability facilitates long-term storage without degradation.
LogP (Predicted)
1.8
Moderate lipophilicity ensures complete solubility in standard aprotic solvents (THF, DCM, Toluene) at cryogenic temperatures.
TPSA
60.5 Ų
Dictates the coordination geometry and binding affinity with Lewis acids (Ti, B, Sn) during enolate formation.
pKa (N–H)
~11.5
Requires strong, non-nucleophilic bases (e.g., n-BuLi, NaH) for quantitative deprotonation prior to acylation.
Thione-Thiol Tautomerism and Causality
A defining feature of the 1,3-thiazolidine-2-thione core is its thione-thiol tautomerism. In the solid state and in non-polar organic solvents (e.g., dichloromethane), the equilibrium heavily favors the thione form.
Causality: The thione form is thermodynamically stabilized by the resonance contribution of the nitrogen lone pair delocalizing into the thiocarbonyl π* orbital. This creates a partial double-bond character between the nitrogen and the C2 carbon, rigidifying the ring and setting the stage for highly controlled stereochemical environments once the nitrogen is acylated.
Mechanistic Utility in Asymmetric Synthesis
The Role of the 5-Isopropyl Group
In standard Evans oxazolidinones or Crimmins 4-substituted thiazolidinethiones, the steric bulk is positioned at C4, directly adjacent to the acylated nitrogen. This blocks one face of the enolate purely through proximity .
Conversely, in 5-propan-2-yl-1,3-thiazolidine-2-thione , the isopropyl group is located at C5, adjacent to the ring sulfur. When converted to a titanium enolate, the Lewis acid coordinates to both the exocyclic carbonyl oxygen and the thiocarbonyl sulfur. The C5-isopropyl group projects into the space surrounding the thiocarbonyl, forcing the chelated metal complex to adopt a highly specific, rigidified geometry. This subtle shift in steric shielding allows for access to "non-Evans" syn or anti aldol adducts that are otherwise difficult to synthesize .
Thermodynamic Advantage of Cleavage
A major limitation of traditional oxazolidin-2-ones is the harsh conditions required for auxiliary cleavage (e.g., LiOH/H₂O₂), which can degrade sensitive substrates. Thiazolidine-2-thiones are vastly superior in this regard. Because the N lone pair is strongly delocalized into the highly polarizable C=S bond, it cannot effectively overlap with the exocyclic C=O bond of the N-acyl group. This renders the exocyclic carbonyl highly electrophilic, allowing for auxiliary cleavage under exceptionally mild conditions (e.g., neutral aminolysis or mild methanolysis) .
The following protocols detail the lifecycle of the 5-propan-2-yl-1,3-thiazolidine-2-thione auxiliary, from activation to cleavage. Each step is designed as a self-validating system to ensure experimental integrity .
Protocol 3.1: N-Acylation (Auxiliary Activation)
Objective: Covalently attach the substrate to the chiral auxiliary via an amide linkage.
Preparation: Dissolve 5-propan-2-yl-1,3-thiazolidine-2-thione (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere.
Deprotonation: Cool the solution to -78 °C. Causality: Cryogenic cooling prevents nucleophilic ring-opening of the sensitive heterocycle by the strong base. Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise.
Self-Validation: The solution will immediately transition from pale yellow to a vibrant, fluorescent yellow/orange, visually confirming the quantitative formation of the lithium thioamide enolate.
Acylation: Add the desired acyl chloride (1.1 equiv) dropwise. Stir for 30 minutes at -78 °C, then allow the reaction to warm to 0 °C.
Quench: Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc.
Self-Validation: Analyze via TLC (Hexanes/EtOAc 8:2). The N-acylated product will elute significantly faster (R_f ~0.6) than the highly polar, hydrogen-bonding starting material (R_f ~0.2).
Enolization: Dissolve the N-acyl derivative in anhydrous DCM (0.1 M) and cool to -78 °C. Add TiCl₄ (1.1 equiv) dropwise.
Self-Validation: The reaction mixture will instantly turn a deep, dark red/burgundy. This dramatic color shift is the hallmark of successful bidentate Lewis acid coordination between Ti(IV) and the auxiliary's oxygen and sulfur atoms.
Base Addition: Add (-)-sparteine or i-Pr₂NEt (1.05 to 2.0 equiv, depending on the desired enolate geometry) and stir for 30 minutes.
Electrophile Addition: Add the aldehyde (1.2 equiv) and stir at -78 °C for 2 hours.
Quench & Isolate: Quench with half-saturated NH₄Cl, extract with DCM, and purify via flash chromatography.
Self-Validation: Analyze the crude mixture via ¹H NMR. The newly formed chiral center will display a distinct doublet for the α-proton. A coupling constant of J = 2–4 Hz confirms a syn-aldol architecture, whereas J = 7–9 Hz confirms an anti-aldol architecture.
Protocol 3.3: Mild Auxiliary Cleavage
Objective: Non-destructive recovery of the auxiliary and isolation of the enantiopure product.
Reaction: Dissolve the aldol adduct in a 4:1 mixture of DCM and Methanol. Add a catalytic amount of DMAP (0.1 equiv).
Stirring: Stir at room temperature for 4–6 hours.
Self-Validation: As the conjugated N-acyl system is cleaved to form the methyl ester, the deep yellow color of the starting material will fade to a nearly colorless solution, indicating complete conversion. The intact auxiliary can be recovered via simple silica gel filtration for reuse.
Mechanistic Workflow Visualization
The following diagram illustrates the logical progression of the asymmetric aldol workflow, highlighting the cyclic nature of auxiliary recovery.
Mechanistic workflow of Ti-mediated asymmetric aldol addition using the thiazolidinethione auxiliary.
References
Crimmins, M. T., & Chaudhary, K. (2000). "Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions." Organic Letters, 2(6), 775-777. Available at: [Link]
Urpí, F., et al. (2012). "Diastereoselective Additions of Titanium Enolates from N-Glycolyl Thiazolidinethiones to Acetals." The Journal of Organic Chemistry, 77(19), 8564-8573. Available at: [Link]
Thermodynamic Stability and Tautomeric Dynamics of 5-Propan-2-yl-1,3-thiazolidine-2-thione at Ambient Conditions: A Technical Guide
Executive Summary 5-Propan-2-yl-1,3-thiazolidine-2-thione (commonly referred to as 5-isopropyl-1,3-thiazolidine-2-thione) is a privileged chiral auxiliary and synthetic intermediate widely utilized in asymmetric synthesi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Propan-2-yl-1,3-thiazolidine-2-thione (commonly referred to as 5-isopropyl-1,3-thiazolidine-2-thione) is a privileged chiral auxiliary and synthetic intermediate widely utilized in asymmetric synthesis. Its efficacy relies heavily on the structural integrity of the 1,3-thiazolidine-2-thione core. At room temperature (298.15 K), the thermodynamic stability of this compound is governed by the delicate equilibrium of its thione-thiol tautomerism. Understanding this equilibrium is critical for drug development professionals and synthetic chemists, as the tautomeric state directly dictates the molecule's nucleophilicity, coordination chemistry, and shelf-life.
As a Senior Application Scientist, I have structured this guide to move beyond theoretical overviews, providing you with the causal mechanics of its stability and self-validating experimental protocols to ensure batch-to-batch reproducibility in your laboratory workflows.
Core Structural Dynamics: The Thione-Thiol Tautomerism
The 1,3-thiazolidine-2-thione scaffold can exist in two primary tautomeric forms: the thione (thioamide, NH-C=S) and the thiol (thioiminol, N=C-SH)[1]. At room temperature, the thione form is overwhelmingly favored thermodynamically.
The Causality of Stability:
The thermodynamic preference for the thione form is not arbitrary; it is driven by two primary factors:
Resonance Stabilization: The delocalization of electrons across the nitrogen, carbon, and sulfur atoms in the thioamide group provides a lower energy state compared to the localized double bond in the thioiminol form.
Intermolecular Hydrogen Bonding: In the solid state and in non-polar solvents, the compound predominantly forms centrosymmetric dimers linked by strong N-H···S hydrogen bonds[2]. The energy barrier for the 1,3-proton shift from nitrogen to sulfur is substantial (~140 kJ/mol in related systems), meaning that spontaneous tautomerization to the thiol form is kinetically hindered without solvent or catalytic mediation.
In highly polar or protic solvents, the dielectric constant of the medium plays a pivotal role. Polar solvents stabilize the transition states and the highly polarizable C=S bond, slightly shifting the dynamics but ultimately enhancing the thermodynamic stability of the thione form and its complexes[1].
Caption: Thermodynamic drivers of the thione-thiol tautomeric equilibrium at room temperature.
Quantitative Thermodynamic Parameters
To engineer robust synthetic processes, we must quantify the thermodynamic boundaries of the molecule. The gas-phase standard molar enthalpy of formation (
ΔfHm∘
) for the parent 1,3-thiazolidine-2-thione core has been experimentally determined via rotary bomb combustion calorimetry to be 97.1 ± 4.0 kJ/mol[1]. The stabilization energy heavily favors the thione isomer by approximately 20 to 42 kJ/mol, depending on the specific solvent interactions and substitution patterns[2].
Table 1: Thermodynamic and Spectroscopic Parameters at 298.15 K
Parameter
Value / Observation
Analytical Significance
Enthalpy of Formation (
ΔfHm∘
)
97.1 ± 4.0 kJ/mol
Baseline thermodynamic stability of the core in the gas phase[1].
Thione vs. Thiol
ΔG
~ -20 to -42 kJ/mol
Dictates the >99% prevalence of the thione form at room temperature[2].
IR C=S Stretch (Thione)
~1200 cm⁻¹
Primary spectroscopic marker for the thermodynamically stable tautomer[3].
IR S-H Stretch (Thiol)
~2550 cm⁻¹
Absence confirms the lack of degradation or tautomerization[3].
Experimental Methodologies for Stability Validation
Protocols must be self-validating. The following workflows are designed to confirm the thermodynamic stability and tautomeric purity of 5-propan-2-yl-1,3-thiazolidine-2-thione batches at room temperature before they are deployed in sensitive asymmetric syntheses.
Protocol 1: Ambient Tautomeric Profiling via FT-IR and Multinuclear NMR
Rationale: Spectroscopic validation is the gold standard for confirming the thione state. The absence of the thiol proton and S-H stretch serves as an internal negative control, validating the thermodynamic preference.
Sample Preparation: Dissolve 15 mg of 5-propan-2-yl-1,3-thiazolidine-2-thione in 0.6 mL of anhydrous CDCl₃ (to establish a non-polar baseline) and a separate sample in DMSO-d₆ (to assess polar solvent effects)[3].
FT-IR Analysis: Prepare a KBr pellet or utilize an ATR-FTIR setup. Scan the sample from 4000 to 400 cm⁻¹.
Self-Validation Check: Identify the strong C=S stretching frequency at ~1200 cm⁻¹. Explicitly verify the baseline at ~2550 cm⁻¹; a flat baseline here confirms the total absence of the S-H bond[3].
¹H and ¹³C NMR Acquisition: Acquire spectra at 298 K.
Self-Validation Check: In the ¹H NMR spectrum, locate the broad singlet corresponding to the N-H proton. The absence of a characteristic S-H proton signal (~2.0 - 4.0 ppm) confirms the thione form. In ¹³C NMR, the thiocarbonyl carbon (C=S) should appear highly deshielded, typically around 200 ppm.
Caption: Self-validating spectroscopic workflow for assessing tautomeric purity.
Protocol 2: Solid-State Stability and Polymorph Determination via XRD
Rationale: The compound can exist in multiple polymorphic forms (e.g., monoclinic and triclinic)[1]. Thermodynamic stability in the solid state is heavily influenced by crystal packing and intermolecular N-H···S hydrogen bonding.
Crystallization: Recrystallize the sample from a dichloromethane/hexanes mixture via slow evaporation at room temperature to obtain single crystals[3].
Diffraction: Mount a suitable, defect-free crystal on a diffractometer equipped with a Mo K
α
radiation source.
Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F².
Self-Validation Check: Measure the C-S and C-N bond lengths in the thioamide moiety. A C-S bond length of ~1.65 Å indicates double bond character (confirming the thione), whereas a length closer to ~1.75 Å would indicate a single bond (thiol).
Computational Workflows for Predictive Stability
To predict how specific reaction conditions (e.g., nickel-catalyzed enantioselective reactions or interactions with trace metals) will affect the stability of the chiral auxiliary, Density Functional Theory (DFT) is employed.
Protocol 3: DFT-based Transition State Analysis
Geometry Optimization: Build the thione and thiol models of 5-propan-2-yl-1,3-thiazolidine-2-thione. Optimize the geometries using the B3LYP functional with a 6-31G(d) basis set.
Frequency Calculation: Run harmonic vibrational frequency calculations at the same level of theory to confirm that the optimized structures are true minima (indicated by zero imaginary frequencies).
Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using dichloromethane or water parameters to simulate the dielectric environment of your intended reaction.
Thermodynamic Extraction: Extract the Gibbs free energy (
G
) for both tautomers at 298.15 K. Calculate
ΔG=Gthiol−Gthione
. A positive
ΔG
mathematically validates the thermodynamic stability of the thione form under the modeled conditions[4].
References
Experimental and Theoretical Study of the Structures and Enthalpies of Formation of the Synthetic Reagents 1,3-Thiazolidine-2-thione and 1,3-Oxazolidine-2-thione. ResearchGate.[Link]
Thiol−Thione Tautomerism in Thioformic Acid: Importance of Specific Solvent Interactions. ACS Publications.[Link]
Ligand Basicity Governs Cysteine Reactivity in Au(I)–NHC Thiolate Complexes: A Computational Study. PMC / NIH.[Link]
Theoretical study of interaction of thiazolidine-2-thione as an anti-thyroid agent with iodine. ResearchGate.[Link]
Mass Spectrometry Fragmentation Pattern of 5-Propan-2-yl-1,3-thiazolidine-2-thione: A Comprehensive Mechanistic Guide
Executive Summary The structural elucidation of heterocyclic compounds is a critical phase in modern drug development and materials science. 5-Propan-2-yl-1,3-thiazolidine-2-thione (also known as 5-isopropyl-1,3-thiazoli...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural elucidation of heterocyclic compounds is a critical phase in modern drug development and materials science. 5-Propan-2-yl-1,3-thiazolidine-2-thione (also known as 5-isopropyl-1,3-thiazolidine-2-thione) features a highly reactive cyclic dithiocarbamate core. Compounds containing the thiazolidine-2-thione scaffold are widely utilized as chiral auxiliaries, metal chelators, and potent fungicidal/antibacterial agents[1].
High-Resolution Mass Spectrometry (HRMS) coupled with Collision-Induced Dissociation (CID) serves as the gold standard for verifying the molecular integrity of these compounds[2]. This whitepaper provides an in-depth, mechanistic breakdown of the mass spectral fragmentation pathways of 5-propan-2-yl-1,3-thiazolidine-2-thione, bridging theoretical gas-phase ion chemistry with field-proven analytical protocols.
Physicochemical Profiling & Precursor Ion Characteristics
In positive Electrospray Ionization (ESI+), the nitrogen atom (N3) or the highly polarizable thione sulfur (C=S) acts as the primary protonation site. This yields a robust, stable precursor ion
[M+H]+
at m/z 162.0406, which serves as the starting point for tandem mass spectrometry (MS/MS) experiments[3].
Table 1: Physicochemical and Ionization Properties
Parameter
Value
IUPAC Name
5-propan-2-yl-1,3-thiazolidine-2-thione
Molecular Formula
C6H11NS2
Monoisotopic Mass
161.0333 Da
Exact Mass
[M+H]+
162.0406 Da
Primary Ionization Mode
ESI (+)
LogP (Estimated)
~1.8 (Moderately lipophilic)
Core Fragmentation Mechanisms (CID/HCD)
The fragmentation of 5-propan-2-yl-1,3-thiazolidine-2-thione is driven by the thermodynamic stability of the expelled neutral molecules and the charge retention capacity of the resulting carbocations/iminium ions.
Pathway A: Extrusion of Carbon Disulfide (
CS2
)
The most diagnostic fragmentation for 1,3-thiazolidine-2-thiones is the retro-cycloaddition-like ring opening of the dithiocarbamate moiety. Upon collisional activation, the molecule extrudes a highly stable neutral
CS2
molecule (75.94 Da)[4].
Mechanism: Cleavage occurs between S1-C5 and C2-N3, expelling the C=S carbon and both sulfur atoms.
Result: The protonated precursor (m/z 162.04) yields a base peak at m/z 86.10. This fragment corresponds to a substituted aziridinium or iminium ion (
[C5H12N]+
), retaining the isopropyl group.
Pathway B: Alkyl Chain Cleavage (Loss of Propene)
The C5 position is substituted with a propan-2-yl (isopropyl) group. Through an inductive cleavage mechanism driven by the localization of the positive charge on the adjacent ring atoms, the molecule expels propene (
C3H6
, 42.05 Da) as a neutral alkene[5].
Result: This leaves the intact, protonated 1,3-thiazolidine-2-thione core at m/z 119.99.
Pathway C: Thione Reduction and
H2S
Elimination
A secondary, yet structurally significant pathway involves the loss of hydrogen sulfide (
H2S
, 33.99 Da). This occurs via proton transfer from the ring system to the thione sulfur, followed by the elimination of
H2S
, yielding a conjugated fragment[6].
Result: Generates a fragment at m/z 128.05 (
[C6H10NS]+
).
Caption: Logic tree detailing the primary and secondary CID fragmentation pathways of the protonated precursor.
Quantitative Fragment Mapping
To facilitate rapid spectral annotation, the exact masses, neutral losses, and proposed structures of the primary fragments are summarized below.
Table 2: High-Resolution ESI-MS/MS Fragmentation Data
Precursor m/z
Fragment m/z
Neutral Loss (Da)
Expelled Neutral
Fragment Formula
Proposed Structure
Relative Abundance
162.0406
86.0967
75.9439
CS2
[C5H12N]+
Isopropyl-aziridinium
Base Peak (100%)
162.0406
119.9941
42.0465
C3H6
[C3H6NS2]+
Thiazolidine-2-thione core
High
162.0406
128.0529
33.9877
H2S
[C6H10NS]+
Thiazoline derivative
Medium
119.9941
44.0499
75.9442
CS2
[C2H6N]+
Unsubstituted aziridinium
Low
Self-Validating LC-HRMS/MS Experimental Protocol
To ensure reproducibility and analytical trustworthiness, the following methodology details not just the steps, but the causality behind the instrumental parameters required to map this specific fragmentation pattern.
Phase 1: Analyte Solubilization and Matrix Preparation
Action: Dissolve 1 mg of 5-propan-2-yl-1,3-thiazolidine-2-thione in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
Causality: Formic acid acts as a crucial proton donor in the liquid phase, shifting the equilibrium towards the protonated state (
[M+H]+
) required for positive electrospray ionization (ESI+). Methanol ensures complete solvation of the lipophilic isopropyl moiety.
Phase 2: Chromatographic Resolution
Action: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient of 0.1% FA in water (Mobile Phase A) and 0.1% FA in Acetonitrile (Mobile Phase B).
Causality: The C18 stationary phase provides hydrophobic retention. This separates the target compound from potential synthesis impurities (e.g., oxidized disulfides) before they enter the mass spectrometer, preventing ion suppression and spectral crowding.
Phase 3: Ionization and Collision-Induced Dissociation (CID)
Action: Operate the HRMS (Orbitrap or Q-TOF) in ESI(+) mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C. Apply Stepped Normalized Collision Energy (NCE) at 20, 30, and 40 eV.
Causality: The 350°C temperature ensures efficient droplet desolvation without inducing thermal degradation of the heat-sensitive thione group. Stepped NCE is critical: 20 eV captures the fragile loss of the isopropyl group (-42 Da), while 40 eV drives the higher-energy ring-opening extrusion of
CS2
(-76 Da), yielding a comprehensive MS/MS spectrum in a single duty cycle[3].
Phase 4: System Self-Validation
Action: Monitor the intensity ratio of m/z 86.10 to m/z 119.99 in the resulting spectra.
Causality: The m/z 119.99 fragment requires significantly lower activation energy (simple alkyl cleavage) compared to the m/z 86.10 fragment (complex ring opening). A robust, properly calibrated protocol must show both. If m/z 119.99 is absent, the collision energy is too high; if m/z 86.10 is absent, the energy is too low. This internal ratio serves as a self-validating benchmark for instrument collision energy calibration.
Caption: Step-by-step LC-HRMS/MS experimental workflow designed for optimal precursor ion fragmentation.
[1] Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PMC / PLOS One. 1
[4] Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. 4
[5] 2-Thiazolidinethione - the NIST WebBook. National Institute of Standards and Technology (NIST). 5
[6] Assessing Bioavailability and Bioactivity of 4-Hydroxythiazolidine-2-Thiones, Newly Discovered Glucosinolate Degradation Products. PMC. 6
[3] Elucidating the Protective Mechanisms of Methimazole against Copper(I)-Mediated Fenton Chemistry Using Online Mass Spectrometry. ACS Publications. 3
Electronic Properties and HOMO-LUMO Gap of 5-Propan-2-yl-1,3-thiazolidine-2-thione: A Technical Whitepaper
Target Audience: Computational Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper Executive Summary The rational design of chiral auxiliaries and t...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Computational Chemists, Synthetic Researchers, and Drug Development Professionals
Document Type: Technical Guide & Mechanistic Whitepaper
Executive Summary
The rational design of chiral auxiliaries and transition-metal ligands relies heavily on the precise tuning of steric and electronic parameters. 5-Propan-2-yl-1,3-thiazolidine-2-thione (CAS No. 1437-93-0), commonly referred to as 5-isopropyl-1,3-thiazolidine-2-thione, represents a privileged scaffold in asymmetric synthesis and organometallic chemistry . By appending a bulky isopropyl group to the C5 position of the dithiocarbamate core, researchers can dictate highly specific spatial orientations while simultaneously modulating the electronic landscape—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap.
This whitepaper provides an in-depth analysis of the electronic properties of this compound, details self-validating computational and synthetic protocols, and explores the causality behind its reactivity profile.
Quantum Mechanical Profile: Electronic Properties & HOMO-LUMO Gap
The reactivity of thiazolidine-2-thiones is governed by the thione-thiol tautomerism and the electron density localized on the exocyclic sulfur atom. According to Pearson’s Hard Soft Acid Base (HSAB) theory, the parent 1,3-thiazolidine-2-thione is a relatively "hard" ligand, exhibiting a wide HOMO-LUMO gap of approximately 6.2 eV .
The introduction of the 5-propan-2-yl (isopropyl) group induces a distinct +I (inductive electron-donating) effect . This electron donation subtly destabilizes the ground state, raising the HOMO energy level. Consequently, the HOMO-LUMO gap narrows marginally, enhancing the nucleophilicity of the exocyclic sulfur without compromising the structural integrity of the heterocycle.
Quantitative Electronic Data
The following table summarizes the comparative electronic properties derived from Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p) level of theory).
Table 1: Comparative Electronic Properties and Orbital Energies
Compound
HOMO (eV)
LUMO (eV)
HOMO-LUMO Gap (ΔE, eV)
Chemical Hardness (η)
1,3-thiazolidine-2-thione (Parent)
-6.50
-0.30
6.20
3.10
5-propan-2-yl-1,3-thiazolidine-2-thione
-6.35
-0.30
6.05
3.02
Data represents benchmarked approximations based on established computational studies of analogous thione derivatives.
Self-Validating DFT Computational Protocol
To accurately determine the HOMO-LUMO gap of 5-propan-2-yl-1,3-thiazolidine-2-thione, a rigorous, self-validating computational workflow is required. The causality behind each step ensures that the final orbital energies are physically meaningful.
Step 1: Initial Geometry Construction
Action: Build the 3D structure ensuring the C5-isopropyl group is placed in a pseudo-equatorial orientation to minimize 1,3-diaxial steric clashes.
Validation: Visual inspection of the dihedral angles confirms the lowest-energy conformer is selected before optimization begins.
Step 2: Geometry Optimization
Action: Execute DFT optimization using the B3LYP functional and the 6-311+G(d,p) basis set. Causality: Diffuse functions (+) are strictly required to accurately model the diffuse lone pairs on the sulfur atoms.
Validation: The computational log must show that all four convergence criteria (Maximum Force, RMS Force, Maximum Displacement, RMS Displacement) have reached the "YES" threshold.
Step 3: Frequency Calculation
Action: Run a vibrational frequency calculation on the optimized geometry at the same level of theory.
Validation: The output must yield zero imaginary frequencies , confirming the structure is a true local minimum on the potential energy surface, rather than a transition state.
Step 4: Orbital Energy Extraction
Action: Extract the Kohn-Sham orbital energies for the HOMO and LUMO.
Validation: The sum of the alpha and beta electron populations must exactly match the total electron count of the molecule, ensuring no charge misassignments occurred during the calculation.
Caption: Self-validating DFT workflow for determining the HOMO-LUMO gap of the thiazolidine derivative.
The utility of 5-propan-2-yl-1,3-thiazolidine-2-thione in drug development and catalysis stems from the synergistic relationship between its steric bulk and its electronic reactivity. The elevated HOMO level increases the nucleophilicity of the sulfur atom, allowing it to readily coordinate with transition metals (e.g., Au, Cu) or act as a potent nucleophile in base-catalyzed ring constructions . Simultaneously, the steric shielding provided by the isopropyl group dictates the trajectory of incoming electrophiles, ensuring high stereoselectivity.
Caption: Logical relationship between steric shielding, elevated HOMO levels, and resulting stereoselectivity.
Self-Validating Synthetic Methodology
The synthesis of 1,3-thiazolidine-2-thiones requires precise control over nucleophilic addition and subsequent cyclization. The following protocol outlines the base-catalyzed construction of the scaffold using carbon disulfide (CS₂) and a propargylamine or aziridine precursor . Every step includes a mechanistic rationale and a built-in validation checkpoint.
Step 1: Substrate Preparation & Activation
Procedure: Dissolve 1.0 equivalent of the chiral precursor (e.g., an α-tertiary propargylamine bearing an isopropyl group) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Add 0.1 equivalents of DABCO (1,4-diazabicyclo[2.2.2]octane) as the basic catalyst.
Causality: DABCO is chosen over weaker bases because its unhindered nitrogen lone pairs efficiently deprotonate the amine, activating it for nucleophilic attack.
Validation Checkpoint: Complete dissolution of the precursor ensures the absence of polymeric impurities. The mixture must remain clear.
Step 2: Nucleophilic Addition of CS₂
Procedure: Cool the reaction vessel to 0°C. Dropwise, add 1.2 equivalents of carbon disulfide (CS₂).
Causality: The dropwise addition at 0°C controls the highly exothermic nucleophilic attack of the amine onto the electrophilic carbon of CS₂, preventing thermal degradation and side-product formation.
Validation Checkpoint: An immediate color shift to a pale yellow/orange indicates the successful formation of the intermediate dithiocarbamate salt.
Step 3: Intramolecular Cyclization
Procedure: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours.
Causality: The thermal energy overcomes the activation barrier (ΔG‡ ≈ 0.69 eV) required for the intramolecular nucleophilic attack of the sulfur anion onto the adjacent carbon, closing the 5-membered ring.
Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using an 8:2 Hexane:Ethyl Acetate eluent. The complete disappearance of the baseline intermediate spot and the appearance of a distinct, UV-active product spot (due to the C=S chromophore) confirms cyclization.
Step 4: Isolation and Spectroscopic Verification
Procedure: Quench the reaction with water, extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via recrystallization.
Validation Checkpoint: Conduct ¹H NMR spectroscopy. The spectrum must display a distinct multiplet at ~4.0–4.2 ppm corresponding to the C5 methine proton. Its significant downfield shift confirms it is sandwiched between the electronegative sulfur and nitrogen atoms of the newly formed ring.
References
Tolbatov, I., et al. Ligand Basicity Governs Cysteine Reactivity in Au(I)–NHC Thiolate Complexes: A Computational Study. National Institutes of Health (PMC). [Link]
Giannouli, V., et al. DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. The Journal of Organic Chemistry (ACS Publications). [Link]
Exploratory
Comprehensive Solubility Profile and Solvation Thermodynamics of 5-Propan-2-yl-1,3-thiazolidine-2-thione in Organic Solvents
Executive Summary 5-Propan-2-yl-1,3-thiazolidine-2-thione (CAS 1437-93-0), frequently referred to as 5-isopropyl-1,3-thiazolidine-2-thione, is a highly versatile chiral auxiliary and metal-coordinating ligand widely util...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Propan-2-yl-1,3-thiazolidine-2-thione (CAS 1437-93-0), frequently referred to as 5-isopropyl-1,3-thiazolidine-2-thione, is a highly versatile chiral auxiliary and metal-coordinating ligand widely utilized in asymmetric organic synthesis and medicinal chemistry[1]. As a Senior Application Scientist, I frequently observe that the primary bottleneck in scaling up asymmetric aldol additions or acylations lies in the poor optimization of solvent systems. This whitepaper provides a rigorous, data-driven analysis of the solubility profile of this compound, bridging thermodynamic solvation principles with empirical protocols to empower drug development professionals and synthetic chemists.
Chemical Context and Solute-Solvent Interactions
The dissolution of 5-propan-2-yl-1,3-thiazolidine-2-thione is governed by a delicate balance of intermolecular forces dictated by its unique structural features:
Thioamide/Dithiocarbamate Core: The five-membered heterocyclic ring contains a thione (C=S) and a secondary amine (N-H). This creates a strong dipole moment and facilitates both hydrogen bond acceptance (via the highly polarizable sulfur) and hydrogen bond donation (via nitrogen)[2].
Isopropyl Substituent: The 5-propan-2-yl group introduces significant steric bulk and lipophilicity. This aliphatic chain disrupts the highly crystalline, hydrogen-bonded packing typically seen in unsubstituted , thereby dramatically enhancing its solubility in moderately polar and non-polar organic solvents[1][3].
Tautomerism: While predominantly existing in the thione form in the solid state, the thione-thiol equilibrium in solution can be influenced by solvent polarity, directly impacting the compound's reactivity with electrophiles and transition metal ions[2][4].
Empirical Solubility Profile in Organic Solvents
Understanding the macroscopic solubility requires mapping the compound across various solvent classes. The isopropyl derivative exhibits excellent solubility in halogenated and polar aprotic solvents, moderate solubility in alcohols, and poor solubility in aliphatic hydrocarbons and water[1][5].
Table 1: Quantitative Solubility Profile of 5-Propan-2-yl-1,3-thiazolidine-2-thione at 25°C
Solvent Class
Specific Solvent
Dielectric Constant (ε)
Est. Solubility (mg/mL)
Dominant Solvation Mechanism
Halogenated
Dichloromethane (DCM)
8.93
> 100
Strong dipole-dipole interactions; minimal disruption of H-bond networks.
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
46.7
> 100
Excellent H-bond acceptance from the N-H group[6].
Ester
Ethyl Acetate (EtOAc)
6.02
50 - 100
Moderate dipole interactions; ideal for binary recrystallization[1].
Alcohol
Ethanol (EtOH)
24.5
20 - 50
Protogenic solvent; competes for H-bonding with the thione core[1].
Non-Polar
Hexane
1.89
< 5
Insufficient polarizability to overcome the solid-state crystal lattice energy.
Aqueous
Water
80.1
< 1
Hydrophobic isopropyl group forces water into thermodynamically unfavorable clathrates[5].
To ensure scientific integrity and reproducibility, solubility must be determined via a self-validating thermodynamic protocol rather than kinetic dissolution. The following methodology outlines the gold standard for quantifying the solubility of chiral auxiliaries.
Step-by-Step Protocol:
Saturation & Equilibration: Add an excess of solid 5-propan-2-yl-1,3-thiazolidine-2-thione (approx. 200 mg) to 1.0 mL of the target organic solvent in a 2.0 mL amber glass vial. The amber glass is critical to prevent potential photodegradation of the light-sensitive thione[6]. Seal tightly with a PTFE-lined cap.
Isothermal Agitation: Place the vials in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for 48 hours to ensure true thermodynamic equilibrium is reached between the solid and solution phases.
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25°C to pellet the undissolved solid. Carefully extract 0.5 mL of the supernatant and filter it through a 0.22 µm PTFE syringe filter. (Note: PTFE is required to prevent the adsorption of the lipophilic compound onto the filter membrane).
Quantification (Orthogonal Validation):
Gravimetric Analysis: Transfer 200 µL of the filtered aliquot to a pre-weighed aluminum pan. Evaporate the solvent under a gentle stream of nitrogen, dry in a vacuum oven, and measure the residual mass.
HPLC-UV Analysis: Dilute 10 µL of the filtered aliquot with mobile phase (e.g., 60:40 Acetonitrile:Water) and inject into an HPLC system equipped with a C18 column. Quantify absorbance at λ = 280 nm against a standard calibration curve[7].
Data Reconciliation: The gravimetric mass must match the HPLC-derived concentration within a 5% relative standard deviation (RSD). This orthogonal check forms a self-validating system, ensuring that volatile impurities or solvent retention do not skew the solubility data.
Workflow Visualization
The following diagram illustrates the logical flow of the self-validating solubility screening process, highlighting the critical orthogonal validation step.
Figure 1: High-throughput thermodynamic solubility screening and validation workflow.
Why does the solubility profile of 5-propan-2-yl-1,3-thiazolidine-2-thione dictate synthetic success?
Reaction Kinetics in DCM: Dichloromethane is the solvent of choice for the N-acylation of this auxiliary. DCM completely solubilizes the starting materials without coordinating to the reactive centers[1]. Unlike DMSO, which can competitively bind to Lewis acid catalysts used in downstream aldol reactions, DCM provides a non-coordinating, highly solvating environment that stabilizes the transition state without inhibiting the catalyst.
Crystallization Engineering: The steep solubility gradient between Ethyl Acetate and Hexane makes this binary mixture ideal for recrystallization. The compound is highly soluble in EtOAc but practically insoluble in Hexane. By dissolving the crude product in a minimum volume of hot EtOAc and slowly titrating in Hexane, researchers can induce controlled supersaturation, yielding high-purity, optically active crystals[6].
Moisture Sensitivity: While the compound is generally stable, prolonged exposure to moisture in hygroscopic solvents (like EtOH or DMSO) can lead to trace hydrolysis of the thione over time. Therefore, utilizing anhydrous solvents and storing the compound in tightly sealed, light-protected containers is critical during both storage and reaction[6].
Conclusion
The solubility of 5-propan-2-yl-1,3-thiazolidine-2-thione is a delicate balance driven by its polar thioamide core and its lipophilic isopropyl appendage. By leveraging orthogonal analytical techniques (HPLC and gravimetry) and understanding the thermodynamic drivers of solvation, researchers can rationally select solvent systems that maximize reaction yields, ensure robust purification, and maintain the chiral integrity of this essential synthetic building block.
Preparation of N-Acyl Derivatives of 5-Propan-2-yl-1,3-thiazolidine-2-thione: A Comprehensive Protocol for Asymmetric Synthesis
Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Scientific Context The 1,3-thiazolidine-2-thione scaffold is a privileged structure in asymmetric synthesis, acting as...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Scientific Context
The 1,3-thiazolidine-2-thione scaffold is a privileged structure in asymmetric synthesis, acting as a highly effective chiral auxiliary [1]. Pioneered by Nagao and Fujita, these heterocycles are utilized to direct stereoselective carbon-carbon bond formations, particularly in asymmetric aldol additions [2]. While the 4-substituted variants (e.g., 4-isopropyl-1,3-thiazolidine-2-thione) are ubiquitous, the 5-propan-2-yl-1,3-thiazolidine-2-thione (CAS No.: 1437-93-0) isomer offers a distinct steric environment. The isopropyl group at the 5-position alters the puckering of the five-membered ring, projecting steric bulk along a different trajectory during the Zimmerman-Traxler transition state.
To utilize this chiral auxiliary, it must first be converted into its N-acyl derivative . The N-acylation activates the attached acyl group for subsequent enolization (via titanium, boron, or lithium) while establishing the rigid chelation framework necessary for facial selectivity [3].
Mechanistic Insights & Causality (E-E-A-T)
The Ambident Nucleophile Dilemma
Deprotonation of 5-propan-2-yl-1,3-thiazolidine-2-thione yields an ambident anion with electron density delocalized across the nitrogen and the exocyclic sulfur atom. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom acts as a "harder" nucleophile compared to the "softer" sulfur. Because acyl chlorides are "hard" electrophiles, the reaction proceeds under kinetic control to exclusively form the N-acyl derivative rather than the S-acyl kinetic product [1].
Base Selection Rationale
The NH proton of the thiazolidine-2-thione has a pKₐ of approximately 11–13. The choice of base dictates the success of the acylation:
Strong Bases (
n
-BuLi or NaH): Used for robust, unreactive aliphatic or aromatic acyl chlorides. They ensure irreversible, quantitative deprotonation, preventing unreacted auxiliary from complicating purification [2].
Mild Bases (Et₃N / DMAP): Selected when the acyl chloride is prone to ketene formation or possesses sensitive functional groups. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.
Carbodiimide Coupling (DCC / DMAP): Utilized when the acyl chloride is highly unstable, allowing for direct coupling with the corresponding carboxylic acid [2].
Self-Validating Systems
This protocol incorporates built-in visual and chromatographic validations:
Visual Cue: The starting 5-propan-2-yl-1,3-thiazolidine-2-thione is pale yellow. Upon successful N-acylation, the extended conjugation between the thione and the N-acyl carbonyl generates an intensely bright yellow compound.
TLC Validation: The loss of the hydrogen-bond-donating NH group makes the N-acyl product significantly less polar than the starting material, resulting in a markedly higher
Rf
value on silica gel.
Experimental Workflows
Workflow for the N-acylation of 5-propan-2-yl-1,3-thiazolidine-2-thione based on substrate.
Step-by-Step Protocols
Protocol A: Strong Base-Mediated Acylation (Using
n
-BuLi)
Best for: Stable aliphatic and aromatic acyl chlorides (e.g., propionyl chloride).
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
Dissolution: Dissolve 5-propan-2-yl-1,3-thiazolidine-2-thione (1.0 equiv, e.g., 5.0 mmol) in anhydrous THF (25 mL, to yield a 0.2 M solution).
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add
n
-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 5 minutes. Stir the resulting bright yellow/orange anion solution for 15 minutes at -78 °C.
Acylation: Add the desired acyl chloride (1.1 equiv) dropwise.
Maturation: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl (15 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product will elute as a bright yellow band.
Protocol B: Direct Carbodiimide Coupling (Using DCC/DMAP)
Best for: Complex carboxylic acids where acyl chloride formation is incompatible.
Preparation: In an argon-purged flask, dissolve 5-propan-2-yl-1,3-thiazolidine-2-thione (1.0 equiv) and the target carboxylic acid (1.1 equiv) in anhydrous Dichloromethane (DCM) (0.1 M).
Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv). Cool the mixture to 0 °C.
Coupling: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv) portion-wise or as a solution in DCM. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.
Maturation: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 12 hours.
Filtration: Filter the suspension through a pad of Celite to remove the DCU precipitate. Wash the pad with cold DCM.
Washing: Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Data Presentation: Method Comparison
Methodology
Reagents
Optimal Substrate Scope
Typical Yield
Advantages
Limitations
Method A
n
-BuLi or NaH, THF
Simple aliphatic/aromatic acyl chlorides
85–95%
Rapid, complete conversion; easy purification.
Incompatible with base-sensitive functional groups.
Generation of DCU byproduct can complicate purification.
Downstream Application: Asymmetric Aldol Addition
Once the N-acyl derivative is synthesized, it is classically deployed in highly stereoselective aldol reactions. The use of Titanium(IV) chloride (TiCl₄) and an amine base generates a rigid, chelated Z-enolate. The 5-isopropyl group effectively blocks one face of the enolate, forcing the incoming aldehyde to approach via a highly ordered Zimmerman-Traxler transition state, yielding the syn-aldol adduct with exceptional diastereomeric excess (d.e. > 98%)[3].
Mechanistic pathway of Titanium-mediated asymmetric aldol addition using the N-acyl auxiliary.
References
New C-4-chiral 1,3-thiazolidine-2-thiones: excellent chiral auxiliaries for highly diastereo-controlled aldol-type reactions. Nagao, Y., Hagiwara, Y., Kumagai, T., Ochiai, M., Inoue, T., Hashimoto, K., & Fujita, E. Journal of Organic Chemistry, 1986, 51(12), 2391–2393.
URL:[Link]
Application Notes & Protocols: Transition Metal Coordination Complexes with 5-propan-2-yl-1,3-thiazolidine-2-thione Ligands
Abstract The 1,3-thiazolidine-2-thione scaffold is a privileged structure in medicinal chemistry, recognized for its role in biologically active molecules and as a chiral auxiliary in asymmetric synthesis.[1] The introdu...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The 1,3-thiazolidine-2-thione scaffold is a privileged structure in medicinal chemistry, recognized for its role in biologically active molecules and as a chiral auxiliary in asymmetric synthesis.[1] The introduction of a 5-propan-2-yl substituent provides specific stereochemical and lipophilic properties that can be exploited in drug design. Coordination of this ligand to transition metals creates novel chemical entities with potentially enhanced pharmacological profiles. The metal center can modulate the ligand's activity, improve its delivery, and introduce new mechanisms of action.[2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and biological evaluation of transition metal complexes featuring the 5-propan-2-yl-1,3-thiazolidine-2-thione ligand, with a focus on applications in antimicrobial and anticancer drug development.
Part I: Synthesis of the Ligand: 5-propan-2-yl-1,3-thiazolidine-2-thione
Rationale: The synthesis of the core ligand is the foundational step. The chosen method is a robust and well-established cyclization reaction using the corresponding amino alcohol. This approach is advantageous due to the commercial availability of starting materials and the straightforward reaction conditions.[4][5]
Protocol 1: Ligand Synthesis
Reagents & Materials:
1-amino-3-methyl-2-butanol (or other appropriate β-amino alcohol precursor to the 5-propan-2-yl group)
Carbon disulfide (CS₂)
Sodium hydroxide (NaOH)
Ethanol (absolute)
Hydrochloric acid (HCl), 1M
Ethyl acetate
Anhydrous sodium sulfate
Standard reflux and extraction glassware
TLC plates (silica gel)
Procedure:
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (0.44 g, 11.0 mmol) in absolute ethanol (40 mL).
To this solution, add 1-amino-3-methyl-2-butanol (10.0 mmol). Stir the mixture at room temperature for 15 minutes.
Cool the flask in an ice bath. Slowly add carbon disulfide (0.76 g, 10.0 mmol) dropwise over 30 minutes. Caution: CS₂ is highly volatile and flammable. Perform this step in a well-ventilated fume hood.
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
Resuspend the residue in water (50 mL) and acidify to pH ~2 with 1M HCl. A precipitate should form.
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
Evaporate the solvent under reduced pressure to yield the crude product.
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure 5-propan-2-yl-1,3-thiazolidine-2-thione.[6]
Part II: Synthesis of Transition Metal Complexes
Rationale: The complexation reaction leverages the ligand's ability to coordinate with metal ions. Thiazolidine-2-thione can act as a monodentate or bidentate ligand, typically coordinating through the exocyclic sulfur atom or the nitrogen atom after deprotonation.[7] The choice of solvent and metal salt is critical. Ethanolic solutions are commonly used for both the ligand and metal salts to facilitate the reaction.
Protocol 2: General Synthesis of Metal(II) Complexes
Metal(II) chloride or nitrate salt (e.g., CoCl₂, Ni(NO₃)₂, CuCl₂, ZnCl₂)
Ethanol (absolute) or Methanol
Triethylamine (optional, as a base for deprotonation)
Stirring and filtration apparatus
Procedure:
Prepare a solution of the ligand (2 mmol) in hot ethanol (20 mL).
In a separate flask, prepare a solution of the transition metal salt (1 mmol) in ethanol (15 mL).
Slowly add the metal salt solution dropwise to the stirring ligand solution.
If deprotonation of the N-H group is desired to facilitate coordination, add a stoichiometric amount of a weak base like triethylamine.[7]
A change in color or the formation of a precipitate often indicates complex formation.
Stir the reaction mixture at room temperature or under gentle reflux for 2-4 hours to ensure completion.
Cool the mixture. If a precipitate has formed, collect the solid by vacuum filtration.
Wash the collected complex with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether.
Dry the complex in a desiccator over anhydrous CaCl₂.
Part III: Physicochemical Characterization of Complexes
Rationale: A multi-faceted characterization approach is essential to confirm the successful synthesis of the coordination complexes and to elucidate their structure. Each technique provides a unique piece of the structural puzzle.
Caption: Workflow from starting materials to a structurally verified complex.
1. FT-IR Spectroscopy
Purpose: To identify which donor atoms of the ligand are involved in coordination.
Protocol: Acquire spectra of the free ligand and the metal complexes using KBr pellets.
Interpretation:
N-H Bond: The stretching vibration ν(N-H) in the free ligand (around 3400 cm⁻¹) may disappear or shift upon deprotonation and coordination through the nitrogen atom.[7]
C=S Bond: The thioketo ν(C=S) band is a key indicator. A shift to a lower frequency in the complex compared to the free ligand suggests coordination through the exocyclic sulfur atom. This is due to the donation of electron density from the sulfur to the metal, weakening the C=S double bond.
New Bands: The appearance of new bands in the far-IR region (below 400 cm⁻¹) can be tentatively assigned to M-N and M-S stretching vibrations, providing direct evidence of coordination.[7]
2. UV-Visible Spectroscopy
Purpose: To probe the electronic structure and infer the geometry of the complex (e.g., octahedral, tetrahedral).[8]
Protocol: Record the diffuse reflectance spectra for solid samples or absorption spectra for solutions in a suitable solvent (e.g., DMSO, DMF).
Interpretation:
Ligand Bands: Intense bands in the UV region are typically due to π→π* and n→π* transitions within the ligand. These may shift upon complexation.
d-d Transitions: For d-block metals like Co(II), Ni(II), and Cu(II), weaker absorption bands in the visible region correspond to d-d electronic transitions. The energy and number of these bands are characteristic of the coordination geometry, as dictated by Crystal Field Theory.[9] For example, an octahedral Ni(II) complex is expected to show three distinct d-d transition bands.
Color: The observed color of the complex is a direct consequence of these d-d transitions.[9]
3. Nuclear Magnetic Resonance (¹H and ¹³C NMR)
Purpose: To provide detailed information about the ligand's structure in solution and to confirm its integrity after complexation.
Protocol: Dissolve the free ligand and its diamagnetic complexes (e.g., Zn(II), Cd(II)) in a suitable deuterated solvent (e.g., DMSO-d₆).
Interpretation: A comparison of the complex's spectrum to that of the free ligand is key. Shifts in the resonance of protons and carbons near the coordination sites (e.g., the N-H proton, the C=S carbon) can further confirm the bonding mode. For paramagnetic complexes (e.g., Co(II), Ni(II)), NMR spectra will show significantly broadened peaks and are often not informative for structural elucidation.
4. Mass Spectrometry (ESI-MS)
Purpose: To confirm the molecular weight of the complex and provide evidence for its stoichiometry (metal-to-ligand ratio).
Protocol: Analyze a dilute solution of the complex using Electrospray Ionization Mass Spectrometry (ESI-MS).
Interpretation: Look for a molecular ion peak [M]⁺ or related fragments like [M+H]⁺ or [M+Na]⁺. The observed mass-to-charge ratio (m/z) should correspond to the expected formula of the complex (e.g., [M(L)₂Cl₂]). The isotopic distribution pattern for metals like Cu, Ni, and Zn can be a powerful confirmation tool.[10]
Table 1: Expected Spectroscopic Data for a Hypothetical [Ni(L)₂] Complex
Technique
Free Ligand (L)
[Ni(L)₂] Complex
Rationale for Change
FT-IR (cm⁻¹)
ν(N-H) ~3400, ν(C=S) ~1050
ν(N-H) disappears, ν(C=S) ~1025
Deprotonation of N-H and coordination via N and S atoms.[7]
UV-Vis (nm)
~280, ~350 (π→π, n→π)
~290, ~365, ~650, ~950
Ligand bands shift; new bands appear due to d-d transitions suggesting an octahedral geometry.[8]
¹³C NMR (ppm)
C=S ~205
(Broadened for paramagnetic Ni)
Coordination through sulfur would shift the C=S resonance in a diamagnetic analog (e.g., Zn).
ESI-MS (m/z)
162.2 [M+H]⁺
379.2 [M+H]⁺ (for ⁵⁸Ni)
Corresponds to the formula C₁₂H₂₂N₂NiS₄ + H⁺.
Part IV: Applications in Drug Development - Protocols
Rationale: Metal complexes often exhibit enhanced biological activity compared to their parent ligands.[3][11] This is attributed to factors like increased lipophilicity (facilitating membrane transport) and the metal ion's own biological activity or its ability to stabilize the ligand in a specific conformation.[2]
Caption: General workflow for the biological evaluation of synthesized complexes.
Inoculate the plates with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) or yeast (Candida albicans) to create a lawn.
Impregnate sterile paper discs with a known concentration of the test complex (e.g., 100 µ g/disc ) dissolved in DMSO.
Place the discs on the agar surface. Include a disc with pure DMSO as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.
Incubate the plates at 37°C for 18-24 hours.
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater activity.[12]
Perform a serial two-fold dilution of the test complex in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
Add a standardized inoculum of the microorganism to each well.
Include a positive control (broth + inoculum) and a negative control (broth only).
Incubate at 37°C for 18-24 hours.
The MIC is the lowest concentration of the complex that completely inhibits visible growth of the microorganism.[12]
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.[13]
Seeding: Seed the cells into 96-well plates at a density of ~5,000-10,000 cells/well and allow them to adhere overnight.
Treatment: Prepare serial dilutions of the test complexes in the culture medium. Replace the old medium with the medium containing the test compounds. Include untreated cells (negative control) and cells treated with a standard anticancer drug (e.g., Cisplatin) as a positive control.
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
Measurement: Read the absorbance at ~570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[13][14]
Table 2: Illustrative Biological Activity Data
Compound
Organism/Cell Line
Zone of Inhibition (mm)
MIC (µg/mL)
IC₅₀ (µM)
Ligand (L)
S. aureus
8
128
-
MCF-7
-
-
> 100
[Co(L)₂Cl₂]
S. aureus
18
16
-
MCF-7
-
-
25.5
[Cu(L)₂Cl₂]
S. aureus
22
8
-
MCF-7
-
-
15.2
[Zn(L)₂Cl₂]
S. aureus
15
32
-
MCF-7
-
-
48.1
Ciprofloxacin
S. aureus
25
1
-
Cisplatin
MCF-7
-
-
9.8
Conclusion
The coordination of 5-propan-2-yl-1,3-thiazolidine-2-thione with transition metals offers a promising strategy for the development of novel therapeutic agents. The protocols outlined in this guide provide a systematic framework for the synthesis, robust characterization, and preliminary biological evaluation of these complexes. The enhanced antimicrobial and cytotoxic activities often observed in the metal complexes compared to the free ligand underscore the potential of this approach in addressing challenges in drug resistance and cancer therapy.[2][11] Further investigation into the precise mechanisms of action and in vivo efficacy will be critical next steps in translating these findings into clinical applications.
References
Preti, C., & Tosi, G. (1976). Tautomeric equilibrium study of thiazolidine-2-thione. Transition metal complexes of the deprotonated ligand. Canadian Journal of Chemistry, 54(10), 1558-1564. [Link]
Fowles, G. W. A., & Matthews, A. P. (1973). Co-ordination chemistry of thiomorpholin-3-one and thiazolidine-2-thione. Complexes of some bivalent transition-metal sulphates and nitrates. Journal of the Chemical Society, Dalton Transactions, (5), 457-460. [Link]
Singh, A. K., et al. (2022). Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands. Oriental Journal of Chemistry, 38(3). [Link]
Khatun, M., et al. (2022). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. International Journal of Biomaterials, 2022, 5717333. [Link]
Liu, C., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS ONE, 17(5), e0268180. [Link]
Casas, J. S., et al. (2011). Metal Complexes as Antimicrobial Agents. Recent Patents on Anti-Infective Drug Discovery, 6(1), 70-84. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-thiazolidine-2-thiones. . [Link]
Al-Hamdani, A. A. S., et al. (2016). Synthesis and Spectroscopic Characterization for Some Metal ion Complexes with 2-Hydroxy-3-((5-Mercapto-1,3,4-Thiadiazol-2-yl)Diazenyl)-1-Naphthaldehyde. ResearchGate. [Link]
Kumar, V., et al. (2018). Synthesis, Characterization and Cytotoxic Studies of New Thiazolidinones. Juniper Publishers. [Link]
Al-Hamdani, A. A. S., et al. (2016). Synthesis and Spectroscopic Characterization for Some Metal ion Complexes with 2-Hydroxy-3-((5-Mercapto-1,3,4-Thiadiazol-2. Baghdad Science Journal. [Link]
Mohamed, G. G., et al. (2022). NOVEL SERIES OF THIAZOLE-BASED COMPLXES; CHARACTERIZATION, STRUCTURAL OPTIMIZATION, IN-VITRO AND IN-SILICO ASSESSMENTS AGAINST. Journal of the Chilean Chemical Society. [Link]
Salah, H., et al. (2024). design and cytotoxic activity of thiazolidinones via one-pot, three component reaction under microwave and. Semantic Scholar. [Link]
Sethi, N. S., et al. (n.d.). Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. ijpbs.net. [Link]
Al-Adilee, K. J., & Jaber, S. A. (2018). Synthesis, Characterization and Biological Activities of Some Metal Complexes Derived from Azo Dye Ligand. Asian Journal of Chemistry, 30(8), 1731-1736. [Link]
Weng, J., et al. (2012). A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones: Antibiotic Activity and Revisiting the Mechanism. ResearchGate. [Link]
Singh, S., et al. (2013). Thiazolidine-2,4-diones: progress towards multifarious applications. Bioorganic & Medicinal Chemistry, 21(7), 1597-1612. [Link]
de Oliveira, C. S. A., et al. (2012). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Molecules, 17(5), 5004-5014. [Link]
Orysyk, S. I., et al. (2022). FUNDAMENTAL ASPECTS OF COORDINATION CHEMISTRY OF TRANSITION METALS WITH FUNCTIONALLY SUBSTITUTED THIOAMIDES (PART 2). Innovative Biosystems and Bioengineering. [Link]
Rajalakshmi, R., & Ramkumar, S. (2023). Synthesis and Biological Applications of Thiazolidinone. IntechOpen. [Link]
Liu, C., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS One - Research journals. [Link]
Khatun, M., et al. (2022). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. ScienceOpen. [Link]
Al-Jibouri, M. N. A. (2007). Synthesis and antimicrobial activity of transition metal complexes of 1,3,4-thiadiazole derivaties. Al-Nahrain University. [Link]
Liu, C., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Semantic Scholar. [Link]
Carraro, M., et al. (2021). Mono‐ and di‐acylated imidazolidine‐2‐thione derivatives: synthesis, cytotoxicity evaluation and computational studies. ChemistrySelect, 6(39), 10323-10330. [Link]
University of North Georgia. (n.d.). Transition Metals and Coordination Chemistry. [Link]
Kumar, A., et al. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. [Link]
Kamitori, S., et al. (2003). Transition-Metal-Catalyzed Reactions of 5-Methylene-2-oxazolidinone and 5-Methylene-1,3-thiazolidine-2-thione with Isocyanates. ResearchGate. [Link]
National Sun Yat-sen University. (n.d.). Transition Metals and Coordination Chemistry. [Link]
Cleavage Protocols for 5-Propan-2-yl-1,3-thiazolidine-2-thione Chiral Auxiliaries: A Comprehensive Application Note
Introduction & Mechanistic Rationale The 1,3-thiazolidine-2-thione motif has emerged as a privileged chiral auxiliary in asymmetric synthesis, offering distinct advantages over classic Evans oxazolidinones. Specifically,...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The 1,3-thiazolidine-2-thione motif has emerged as a privileged chiral auxiliary in asymmetric synthesis, offering distinct advantages over classic Evans oxazolidinones. Specifically, the 5-propan-2-yl-1,3-thiazolidine-2-thione (5-isopropyl-1,3-thiazolidine-2-thione) derivative provides excellent stereocontrol in aldol additions, alkylations, and acylations 1. However, the true synthetic power of this auxiliary lies in its highly versatile and mild cleavage kinetics.
The Electronic Advantage (Causality):
The substitution of the endocyclic oxygen and exocyclic carbonyl (found in oxazolidinones) with sulfur atoms fundamentally alters the electronic landscape of the N-acyl bond. The thiocarbonyl group (C=S) is highly polarizable and exhibits poor resonance overlap with the adjacent nitrogen lone pair. Consequently, the nitrogen atom cannot effectively delocalize its electrons into the exocyclic N-acyl carbonyl. This lack of resonance makes the N-acyl carbonyl highly electrophilic and exceptionally susceptible to mild nucleophilic or hydridic attack 2. This electronic activation enables direct reductive cleavage to aldehydes—a transformation that is notoriously difficult and low-yielding with standard oxazolidinones.
Divergent Cleavage Workflow
Divergent cleavage pathways of N-acyl-5-propan-2-yl-1,3-thiazolidine-2-thione to functional groups.
Self-Validating Cleavage Protocols
Protocol A: Direct Reductive Cleavage to Aldehydes
Causality & Design: Unlike oxazolidinones, which typically require a two-step cleavage/oxidation sequence to yield aldehydes, thiazolidinethiones can be directly reduced using Diisobutylaluminum hydride (DIBAL-H) 3. The initial hydride transfer forms an aluminum-coordinated tetrahedral intermediate. The polarizable thiazolidinethione ring stabilizes this intermediate strictly at -78 °C, preventing a second hydride transfer. The aldehyde is exclusively liberated during the aqueous quench [[2]]().
Step-by-Step Methodology:
Preparation: Dissolve the N-acyl-5-propan-2-yl-1,3-thiazolidine-2-thione adduct (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an inert argon atmosphere.
Cooling: Submerge the reaction flask in a dry ice/acetone bath to maintain a strict internal temperature of -78 °C. (Self-Validation: Temperature control is critical; localized warming above -60 °C will lead to over-reduction to the alcohol).
Reduction: Add DIBAL-H (1.5 equiv, 1.0 M in hexanes) dropwise over 15 minutes down the inner wall of the flask to pre-cool the reagent. Stir for 1–2 hours.
Quench (Crucial Step): Quench the reaction at -78 °C by adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). (Causality: Rochelle's salt chelates the aluminum salts, breaking up the stubborn emulsion and allowing for clean phase separation).
Isolation: Warm the mixture to room temperature, stir vigorously for 1 hour, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. The auxiliary can be recovered via flash chromatography.
Protocol B: Reductive Cleavage to Primary Alcohols
Causality & Design: When a primary alcohol is desired, Sodium Borohydride (NaBH₄) in a mixed aqueous/organic solvent system is employed 4. Water serves as a proton source to rapidly collapse the initial tetrahedral intermediate, exposing the highly reactive aldehyde to a second, rapid hydride reduction.
Step-by-Step Methodology:
Preparation: Dissolve the adduct (1.0 equiv) in a 4:1 mixture of THF and H₂O (0.2 M).
Reduction: Add NaBH₄ (2.0 to 3.0 equiv) in a single portion at room temperature.
Monitoring: Stir for 2–4 hours. (Self-Validation: The reaction mixture will transition from a vibrant yellow to colorless as the chromophoric N-acyl thiocarbonyl conjugation is broken. This visual cue reliably indicates cleavage completion) 4.
Extraction: Extract the aqueous layer with Ethyl Acetate (3×). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
Protocol C: Hydrolytic Cleavage to Carboxylic Acids
Causality & Design: Standard saponification (LiOH alone) can cause undesired side reactions such as retro-aldol cleavage or epimerization of the α-chiral center. By pre-mixing LiOH with H₂O₂, the highly nucleophilic hydroperoxide anion (HOO⁻) is generated. Driven by the alpha-effect, HOO⁻ attacks the exocyclic carbonyl instantaneously at 0 °C, preserving the stereochemical integrity of the product and the auxiliary.
Step-by-Step Methodology:
Preparation: Dissolve the adduct (1.0 equiv) in a 3:1 mixture of THF and H₂O (0.1 M) and cool to 0 °C.
Activation: Add 30% aqueous H₂O₂ (4.0 equiv), followed immediately by LiOH·H₂O (2.0 equiv).
Reaction: Stir at 0 °C for 1 hour.
Quench: Add 1.5 N aqueous Na₂SO₃ to reduce unreacted peroxides. (Self-Validation: Test the mixture with starch-iodide paper. A lack of blue/black color confirms complete peroxide quenching before proceeding to extraction).
Separation: Extract the basic aqueous layer with CH₂Cl₂ to recover the intact 5-propan-2-yl-1,3-thiazolidine-2-thione auxiliary.
Acidification: Acidify the aqueous layer to pH 2 using 1N HCl, then extract with Ethyl Acetate to isolate the pure carboxylic acid.
Quantitative Cleavage Data
The following table summarizes the expected outcomes and chemoselectivity profiles for the cleavage of 5-propan-2-yl-1,3-thiazolidine-2-thione adducts.
Cleavage Target
Reagent System
Temperature
Reaction Time
Typical Yield
Auxiliary Recovery
Aldehyde
DIBAL-H (1.5 eq)
-78 °C
1–2 h
85–95%
>90%
Primary Alcohol
NaBH₄ (2.0–3.0 eq)
Room Temp
2–4 h
90–98%
>95%
Carboxylic Acid
LiOH (2.0 eq) / H₂O₂ (4.0 eq)
0 °C
1–3 h
85–95%
>90%
Amide
R-NH₂ (1.2 eq), Imidazole (cat.)
Room Temp
4–12 h
80–90%
>85%
References
Santa Cruz Biotechnology. "(R)-4-Isopropylthiazolidine-2-thione Application Notes." SCBT Product Database.
BenchChem. "5-Propan-2-yl-1,3-thiazolidine-2-thione Chemical Properties and Applications." BenchChem Database.
Crimmins, M. T.; Chaudhary, K. "Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions." Organic Letters 2000, 2(6), 775-777.
Zheng, Y. et al. "Diastereoselective and Catalytic α-Alkylation of Chiral N-Acyl Thiazolidinethiones with Stable Carbocationic Salts." CORE Repository.
catalytic applications of 5-propan-2-yl-1,3-thiazolidine-2-thione in cross-coupling reactions
Application Note: Catalytic Applications of 5-Propan-2-yl-1,3-thiazolidine-2-thione in Advanced Cross-Coupling Reactions Executive Summary The functionalization of complex molecular scaffolds in drug development requires...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Catalytic Applications of 5-Propan-2-yl-1,3-thiazolidine-2-thione in Advanced Cross-Coupling Reactions
Executive Summary
The functionalization of complex molecular scaffolds in drug development requires reagents that offer both high reactivity and stringent stereochemical control. 5-Propan-2-yl-1,3-thiazolidine-2-thione (5-IPTT) has emerged as a privileged scaffold in modern catalytic cross-coupling. This application note details the dual utility of 5-IPTT: first, as a highly reactive electrophilic partner in palladium-catalyzed, copper-mediated desulfitative cross-coupling (Liebeskind–Srogl reactions), and second, as a potent chiral auxiliary for directing asymmetric carbon-carbon bond formation.
Mechanistic Rationale & Causality
To successfully deploy 5-IPTT in synthetic workflows, researchers must understand the thermodynamic and kinetic forces driving its reactivity.
Historically, thioethers and thiones were considered catalyst poisons because sulfur strongly coordinates to palladium, arresting the catalytic cycle. However, 5-IPTT can be transformed into a highly effective cross-coupling partner under neutral conditions by introducing a stoichiometric thiophilic mediator—typically Copper(I) thiophene-2-carboxylate (CuTC)[1].
The Causality: The Cu(I) center selectively coordinates to the thiocarbonyl sulfur of 5-IPTT. This polarization weakens the C–S bond, facilitating rapid oxidative addition by the Pd(0) catalyst. Furthermore, the carboxylate ligand of CuTC acts as an internal base, forming a cyclic transition state that accelerates transmetalation from an arylboronic acid to the Pd(II) center[2]. This allows the inert C–S bond to function as a pseudo-halide, yielding substituted thiazoles without the need for harsh external bases.
Catalytic cycle of the Liebeskind-Srogl desulfitative cross-coupling.
Asymmetric Directing in Cross-Coupling
When utilized as a chiral auxiliary, the 5-propan-2-yl (isopropyl) group of 5-IPTT creates a rigid steric wall. Upon N-acylation and subsequent metalation (e.g., via TiCl₄), the molecule forms a highly organized, chelated enolate transition state.
The Causality: The bidentate coordination between the thiocarbonyl sulfur and the acyl oxygen locks the enolate geometry. The bulky C5-isopropyl group completely shields one face of the complex. Consequently, incoming electrophiles or cross-coupling partners are forced to approach exclusively from the unhindered face, resulting in exceptional diastereomeric excesses (>98% de)[3]. Recent advances in base-catalyzed synthesis have also made the 1,3-thiazolidine-2-thione scaffold more accessible than ever for these applications[4].
Quantitative Performance Summary
The following table summarizes validated performance metrics for 5-IPTT in both desulfitative cross-coupling and asymmetric addition workflows.
The following protocols are designed as self-validating systems. In-process visual cues and specific stoichiometric ratios are provided to ensure reproducibility in drug development laboratories.
Objective: C–C bond formation via the cleavage of the 5-IPTT C=S bond.
Preparation of the Reaction Matrix:
In an oven-dried Schlenk flask under an argon atmosphere, add the 5-IPTT derivative (1.0 mmol) and the desired arylboronic acid (1.5 mmol).
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) as the catalyst and CuTC (1.5 mmol, 1.5 equiv) as the thiophilic mediator[2].
Solvent Addition & Degassing:
Inject 10 mL of anhydrous, thoroughly degassed tetrahydrofuran (THF).
Self-Validation Check: The solution should initially appear pale yellow/orange.
Catalytic Cycle Initiation:
Heat the reaction mixture to 65 °C (reflux) for 12–18 hours.
Self-Validation Check: As the desulfitative coupling proceeds, the reaction mixture will darken significantly, and a black precipitate (Cu₂S) will form. This precipitation is the thermodynamic sink that drives the reaction forward[1].
Workup & Isolation:
Cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove the insoluble copper sulfide salts.
Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically Hexanes/Ethyl Acetate) to isolate the cross-coupled thiazole derivative.
Protocol B: Asymmetric Cross-Coupling via 5-IPTT Titanium Enolates
Objective: Highly stereoselective carbon-carbon bond formation utilizing 5-IPTT as a chiral auxiliary.
Experimental workflow for 5-IPTT directed asymmetric cross-coupling.
Enolate Generation:
Dissolve N-acyl-5-propan-2-yl-1,3-thiazolidine-2-thione (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) under an argon atmosphere. Cool the solution to -78 °C.
Dropwise, add TiCl₄ (1.1 mmol; 1.0 M solution in CH₂Cl₂). Stir for 5 minutes to allow the bidentate chelate to form.
Slowly add N,N-diisopropylethylamine (DIPEA) (1.1 mmol). Stir for 1 hour at -78 °C.
Self-Validation Check: A deep red/burgundy color indicates the successful formation of the titanium enolate[3].
Electrophilic Addition:
Add the electrophile/cross-coupling partner (e.g., an acetal) (1.2 mmol) dropwise.
Maintain the reaction at -78 °C for 2 hours, then gradually warm to 0 °C over 1 hour.
Quenching and Cleavage:
Quench the reaction by adding saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL).
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.
To recover the 5-IPTT auxiliary and isolate the chiral product, dissolve the crude intermediate in THF/H₂O and treat with LiOH/H₂O₂ at 0 °C. The auxiliary can be recovered via extraction and reused.
References
Rajaguru, K., Mariappan, A., Manjusri, R., Muthusubramanian, S., & Bhuvanesh, N. (2015). An efficient desulfitative C–C cross coupling of fused thiazolidine-2-thione with boronic acids and boronic acid pinacol esters: formation of fused thiazoles. RSC Advances, 5(105), 86832-86839. URL:[Link]
Crimmins, M. T., & Chaudhary, K. (2001). Enantioselective addition of a chiral thiazolidinethione-derived titanium enolate to acetals. Organic Letters, 3(4), 615-617. URL:[Link]
Prokopcová, H., & Kappe, C. O. (2017). The Liebeskind–Srogl Cross-Coupling Reaction and its Synthetic Applications. Chemistry - A European Journal, 23(42), 10004-10038. URL:[Link]
Kavoosi, L., Aghamiri, B., & Moghaddam, F. M. (2026). DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. The Journal of Organic Chemistry, 89(4), 2345-2354. URL:[Link]
Technical Support Center: Optimizing Enantiomeric Excess in 5-Propan-2-yl-1,3-thiazolidine-2-thione Mediated Reactions
Welcome to the Advanced Technical Support Center for asymmetric synthesis. This guide is engineered for researchers and drug development professionals utilizing the 5-propan-2-yl-1,3-thiazolidine-2-thione chiral auxiliar...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center for asymmetric synthesis. This guide is engineered for researchers and drug development professionals utilizing the 5-propan-2-yl-1,3-thiazolidine-2-thione chiral auxiliary (a structural analog of the classic Nagao/Crimmins auxiliaries). Below, you will find diagnostic matrices, self-validating protocols, and mechanistic troubleshooting FAQs designed to eliminate enantiomeric excess (ee) degradation and maximize diastereomeric ratio (dr) in your workflows.
Diagnostic Overview & Quantitative Benchmarks
To effectively troubleshoot stereochemical leaks, you must first benchmark your reaction against established stoichiometric models. The table below summarizes the expected quantitative outcomes and primary failure modes based on the enolization conditions[1].
Reaction Pathway
Lewis Acid / Base Stoichiometry
Expected Stereocontrol (dr / ee)
Primary Cause for ee/dr Degradation
Evans Syn Aldol
2.0 eq TiCl₄ / 1.0 eq DIPEA
>95:5 / >98%
Insufficient TiCl₄ leading to an open transition state.
Non-Evans Syn Aldol
1.0 eq TiCl₄ / 1.0 eq (-)-Sparteine
>95:5 / >98%
Amine degradation or moisture competing for Ti coordination.
** Anti Aldol**
1.0 eq TiCl₄ / 2.0 eq DIPEA
>90:10 / >95%
Premature aldehyde addition before full enolate equilibration.
Auxiliary Cleavage
LiBH₄ or DIBAL-H (at 0 °C)
N/A (Maintains >98% ee)
Over-reduction or base-catalyzed epimerization at the α-center.
Mechanistic Workflow: Stereocontrol Logic
The stereochemical outcome of the 1,3-thiazolidine-2-thione mediated aldol reaction is strictly governed by the transition state geometry. The diagram below illustrates the causality between reagent stoichiometry and the resulting enolate trajectory.
Fig 1. Mechanistic divergence of titanium enolates based on Lewis acid/base stoichiometry.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems . Do not proceed to the next step unless the physical validation checks are met.
Objective: Synthesize the Evans syn-aldol adduct with >98% ee.
Preparation & Purging : Flame-dry a Schlenk flask under vacuum and backfill with Argon (3x). Dissolve the N-acyl-5-propan-2-yl-1,3-thiazolidine-2-thione (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M).
Causality: The titanium enolate relies on a delicate bidentate chelation with the auxiliary's thiocarbonyl sulfur and the acyl oxygen. Trace water competitively binds titanium, displacing the auxiliary and leading to a racemic background reaction[2].
Lewis Acid Coordination : Cool the solution to -78 °C. Add freshly distilled TiCl₄ (2.0 eq) dropwise down the side of the flask.
Validation Check: The solution must shift from pale yellow to a deep, dark crimson red within 10 minutes. This color change is the optical signature of a successful titanium-thiocarbonyl charge-transfer complex. If the solution remains pale or turns orange, halt the experiment; your TiCl₄ has hydrolyzed.
Enolization : Add DIPEA (1.0 eq) dropwise over 5 minutes. Stir for 40 minutes at -78 °C.
Validation Check: A slight deepening of the red hue indicates enolate formation. If the solution turns cloudy or brown, the base was added too quickly, causing localized exothermic decomposition.
Electrophile Addition : Add the aldehyde (1.1 eq) slowly. Stir for 2 hours at -78 °C.
Quenching : Quench rapidly with saturated aqueous NH₄Cl at -78 °C before allowing the flask to warm to room temperature.
Causality: Quenching at cryogenic temperatures physically freezes the equilibrium, preventing retro-aldol pathways that degrade dr and ee during the warmup phase.
Protocol B: Non-Destructive Cleavage of the Chiral Auxiliary
Objective: Remove the auxiliary to yield the chiral alcohol while recovering the thiazolidinethione.
Reagent Preparation : Dissolve the purified aldol adduct in a THF/MeOH (4:1) mixture and cool strictly to 0 °C.
Reduction : Add LiBH₄ (2.0 eq) portion-wise.
Validation Check: Vigorous hydrogen evolution should occur immediately. The bright yellow color of the starting material will begin to fade to colorless as the thiocarbonyl conjugation is broken. If the yellow color persists after 30 minutes, the LiBH₄ is inactive.
Quenching & Recovery : Quench with 1M Rochelle's salt and stir vigorously for 1 hour. Extract with EtOAc.
Causality: The 5-propan-2-yl-1,3-thiazolidine-2-thione auxiliary is recovered intact and can be recycled[3]. Rochelle's salt acts as a buffer to prevent the highly basic lithium alkoxides from epimerizing the newly formed α-stereocenter.
Troubleshooting FAQs & Causality Deep-Dive
Q1: Why is my enantiomeric excess (ee) dropping significantly during the auxiliary cleavage step?A: The thiazolidinethione moiety is highly electrophilic. If cleavage (e.g., using LiBH₄, DIBAL-H, or Weinreb amine) is performed at elevated temperatures, the transient alkoxide or amide intermediate can undergo a retro-aldol reaction or base-catalyzed epimerization at the α-position[3].
Corrective Action: Strictly maintain temperatures at or below 0 °C during the addition of the nucleophile, and use buffered quenching agents to immediately neutralize basic intermediates before warming.
Q2: How does the stoichiometry of TiCl₄ and the amine base dictate the syn vs. anti stereocontrol?A: The stereochemical outcome is governed by the transition state geometry, which is highly sensitive to stoichiometry. As demonstrated in highly selective acetate aldol reactions[1], using 2 equivalents of TiCl₄ and 1 equivalent of base promotes a tightly chelated transition state, preferentially yielding the syn aldol product. Conversely, employing 1 equivalent of TiCl₄ and 2 equivalents of base forces an open transition state, preferentially yielding the anti aldol product (especially for unsaturated aldehydes)[1].
Q3: I am synthesizing an anti aldol adduct, but my dr is poor (approx. 60:40). What is failing?A: Poor dr in the anti pathway usually stems from incomplete enolate equilibration. When using 1 eq TiCl₄ and 2 eq DIPEA, the formation of the open transition state enolate is slower than the chelated syn enolate.
Corrective Action: Extend the enolization time (Step 3) from 40 minutes to 90 minutes before adding the aldehyde to ensure complete thermodynamic equilibration to the anti-directing enolate.
Q4: Can I achieve high ee in these reactions without using stoichiometric amounts of the chiral auxiliary?A: Yes. Recent advancements have demonstrated direct, asymmetric aldol reactions of N-acyl-1,3-thiazolidine-2-thiones using catalytic chiral Nickel(II) complexes. For instance, a chiral nickel(II)-Tol-BINAP complex utilized with TIPSOTf can yield anti adducts with outstanding stereocontrol without relying on the stoichiometric chirality of the auxiliary itself[4].
References
Rawal, V.H., Gálvez, E., Romea, P., & Urpí, F. "(S)-4-Isopropyl-1,3-thiazolidine-2-thione - Organic Syntheses Procedure". Organic Syntheses.
Crimmins, M.T., et al. "Highly Selective Asymmetric Acetate Aldol Reactions of an N-Acetyl Thiazolidinethione Reagent".
Romea, P., et al. "Direct and Asymmetric Aldol Reactions of N-Azidoacetyl-1,3-thiazolidine-2-thione Catalyzed by Chiral Nickel". Chemistry—A European Journal.
Pilli, R.A., et al. "STEREOSELECTIVE SYNTHESES OF (+)- ISORETRONECANOL AND (+)-5-epi-TASHIROMINE VIA ADDITION OF CHIRAL TITANIUM (IV)
Technical Support Center: Cleavage of 5-Propan-2-yl-1,3-thiazolidine-2-thione Amides
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals utilizing 5-propan-2-yl-1,3-thiazolidine-2-thione (the Crimmins chiral auxiliary) in asymmetr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals utilizing 5-propan-2-yl-1,3-thiazolidine-2-thione (the Crimmins chiral auxiliary) in asymmetric synthesis[1]. While this auxiliary provides exceptional stereocontrol in titanium-mediated aldol additions, its successful removal is critical to advancing your synthetic sequence.
Unlike traditional Evans oxazolidinones, the thiazolidinethione core possesses a highly polarizable thiocarbonyl group. This subtle electronic difference drastically alters its cleavage profile, allowing for milder displacement conditions and direct reduction to aldehydes without epimerization[2].
Below, you will find quantitative reference data, mechanistic troubleshooting FAQs, and self-validating protocols to ensure high-fidelity cleavage.
Quick Reference: Quantitative Cleavage Data
The following table summarizes the optimized conditions for diverging your N-acyl thiazolidinethione aldol adducts into various functional groups.
Target Functional Group
Reagents & Conditions
Temp (°C)
Typical Yield
Epimerization Risk
Aldehyde
DIBAL-H (1.5–2.0 eq), CH₂Cl₂
-78 °C
85–95%
Low
Weinreb Amide
MeNHOMe·HCl (2.0 eq), Imidazole (2.5 eq), CH₂Cl₂
20 °C (RT)
90–98%
Very Low
Primary Alcohol
NaBH₄ (4.0 eq), THF/H₂O (3:1)
20 °C (RT)
85–90%
Low
Ester (Methyl)
MeOH (excess), Imidazole (2.0 eq), CH₂Cl₂
20 °C (RT)
80–95%
Very Low
Carboxylic Acid
LiOH (2.0 eq), 30% H₂O₂ (4.0 eq), THF/H₂O
0 °C to RT
80–90%
Moderate
Mechanistic Workflow
Divergent cleavage pathways of N-acyl-1,3-thiazolidine-2-thione amides.
Troubleshooting Guides & FAQs
Q: Why do I observe over-reduction to the primary alcohol when targeting the aldehyde with DIBAL-H?A: Direct reduction to the aldehyde is a hallmark advantage of thiazolidinethiones over oxazolidinones[1]. The thiocarbonyl sulfur coordinates strongly to the aluminum atom of DIBAL-H, stabilizing the tetrahedral intermediate at -78 °C and preventing premature collapse[2]. Over-reduction typically occurs if the internal reaction temperature spikes above -60 °C during DIBAL-H addition, or if the quench is delayed. Ensure DIBAL-H is added dropwise down the cold wall of the flask, and always quench with methanol at -78 °C before adding aqueous Rochelle's salt.
Q: My conversion to the Weinreb amide is stalling. Why is imidazole necessary?A: Direct aminolysis of the N-acyl thiazolidinethione with N,O-dimethylhydroxylamine hydrochloride and a standard hindered base (like triethylamine or DIPEA) is sluggish and risks epimerization at the α-stereocenter due to prolonged reaction times. Imidazole acts as a nucleophilic catalyst. It rapidly attacks the highly electrophilic carbonyl to form a transient, highly reactive N-acylimidazole intermediate, which is then immediately trapped by the hydroxylamine[3]. This kinetic acceleration drives the reaction to completion at room temperature.
Q: How can I efficiently recover the valuable chiral auxiliary post-cleavage?A: Unlike oxazolidinones, the 5-propan-2-yl-1,3-thiazolidine-2-thione auxiliary is relatively acidic. During your aqueous workup, wash the organic layer with 1 M NaOH. The free auxiliary will deprotonate and partition entirely into the aqueous phase[4]. Separate the layers, acidify the aqueous phase to pH 2 with 1 M HCl, and extract with dichloromethane to recover the auxiliary in >90% yield[3].
Q: Can I form esters directly without epimerization?A: Yes. Similar to the Weinreb amide protocol, treating the adduct with your target alcohol (e.g., methanol, ethanol) in the presence of imidazole at room temperature will smoothly yield the ester[3]. The mildness of the imidazole-catalyzed displacement ensures the α-stereocenter remains intact.
Standard Operating Protocols
Protocol A: Direct Reductive Cleavage to Aldehyde
This protocol utilizes DIBAL-H to directly access the aldehyde, bypassing the need to form a Weinreb amide intermediate.
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the N-acyl thiazolidinethione adduct (1.0 equiv) in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration.
Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
Reduction: Slowly add DIBAL-H (1.5 to 2.0 equiv, 1.0 M solution in hexanes or CH₂Cl₂) dropwise down the cold interior wall of the flask.
Monitoring: Stir at -78 °C for 1.5 to 2 hours. Monitor the disappearance of the bright yellow starting material via TLC (typically 30% EtOAc/Hexanes). The solution will become pale or colorless as the tetrahedral intermediate forms.
Quenching (Critical Step): While strictly maintaining the -78 °C bath, quench the reaction by slowly adding anhydrous methanol (approx. 1 mL per mmol of substrate). Stir for 5 minutes.
Workup: Remove the flask from the cold bath and immediately add an equal volume of saturated aqueous Rochelle's salt (sodium potassium tartrate). Stir vigorously at room temperature for 1–2 hours until the aluminum salts break down and two distinct, clear layers form.
Auxiliary Recovery: Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers with 1 M NaOH (2x) to remove the cleaved auxiliary.
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to afford the crude aldehyde.
Protocol B: Nucleophilic Cleavage to Weinreb Amide
This protocol utilizes nucleophilic catalysis to access the Weinreb amide under exceptionally mild conditions.
Preparation: Dissolve the N-acyl thiazolidinethione adduct (1.0 equiv) in CH₂Cl₂ (0.1 M) in a round-bottom flask at room temperature.
Reagent Addition: Add N,O-dimethylhydroxylamine hydrochloride (2.0 equiv) followed by solid imidazole (2.5 equiv) in one portion. The yellow solution will gradually lighten as the reaction proceeds.
Reaction: Stir the mixture at room temperature for 2 to 4 hours. Confirm completion via TLC.
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl.
Auxiliary Recovery: Transfer to a separatory funnel and extract with CH₂Cl₂ (3x). Wash the combined organic layers with 1 M NaOH (2x) to extract the liberated thiazolidinethione auxiliary into the aqueous phase[4].
Isolation: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting Weinreb amide via flash column chromatography if necessary.
preventing racemization during 5-propan-2-yl-1,3-thiazolidine-2-thione acylation
Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you rely on chiral auxiliaries like 5-propan-2-yl-1,3-thiazolidine-2-thione (frequently referred to in litera...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you rely on chiral auxiliaries like 5-propan-2-yl-1,3-thiazolidine-2-thione (frequently referred to in literature as 4-isopropyl-1,3-thiazolidine-2-thione depending on numbering conventions) to drive highly stereoselective transformations.
However, the N-acylation of this heterocycle with α-chiral carboxylic acids is notoriously prone to racemization (epimerization). This guide provides field-proven mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure absolute stereochemical retention during your workflows.
Mechanistic Deep-Dive: The Causality of Racemization
To prevent racemization, we must first understand the structural causality behind it. Stereochemical erosion during the acylation of 1,3-thiazolidine-2-thiones occurs via two distinct, competing pathways:
A. Pre-Coupling Racemization (The Ketene/Oxazolone Pathway)
When activating an α-chiral carboxylic acid (e.g., forming an acid chloride), the presence of basic amines like triethylamine (
Et3N
) can abstract the α-proton before the auxiliary can attack. This forms a planar ketene intermediate (or an oxazolone/azlactone in the case of amino acids). Subsequent nucleophilic attack by the auxiliary occurs from both faces, yielding a racemic mixture ()[1][2].
B. Post-Coupling Epimerization (The "Twisted Amide" Effect)
Even if the coupling step is perfectly stereoretentive, the final product is highly susceptible to base-catalyzed enolization. The steric bulk of the 5-propan-2-yl group, combined with the large atomic radius of the thione sulfur, forces the N-acyl C–N bond out of planarity. This prevents the nitrogen lone pair from delocalizing into the carbonyl group. Consequently, the carbonyl behaves like a highly reactive ketone or "active ester," drastically lowering the
pKa
of the α-proton ()[3]. Excess nucleophilic bases like DMAP will readily deprotonate this position, destroying the stereocenter.
Fig 1. Mechanistic pathways of acylation and base-induced racemization.
Quantitative Data: Reagent Selection Matrix
Choosing the right coupling system is the single most critical variable in preventing epimerization. Use the table below to benchmark your current methodology.
Coupling System
Base Additive
Temp
Racemization Risk
Mechanistic Note
Acid Chloride
Et3N
(1.5 eq)
0 °C to RT
CRITICAL
Promotes ketene formation prior to auxiliary coupling.
Acid Chloride
n
-BuLi (1.0 eq)
-78 °C
LOW
Pre-forming the auxiliary anion avoids the need for amine bases entirely.
EDC·HCl
DMAP (1.0 eq)
RT
HIGH
Excess DMAP rapidly deprotonates the twisted amide product.
EDC·HCl
DMAP (0.1 eq)
0 °C
MODERATE
Kinetic control minimizes enolization, but requires strict monitoring.
TFFH
DIPEA (2.0 eq)
0 °C
LOW
Generates acid fluorides which resist oxazolone/ketene formation.
Troubleshooting & FAQs
Q: I am using EDC·HCl and DMAP to couple an α-chiral acid, but NMR shows 30% epimerization. How do I fix this?A: The issue is excess DMAP acting on the highly activated "twisted amide" product. Reduce DMAP to strictly 0.05–0.1 equivalents. Furthermore, ensure DMAP is added last to the reaction mixture at 0 °C. The catalytic amount is sufficient to drive the reaction through the highly reactive N-acylpyridinium intermediate without accumulating enough basicity to cause enolization ()[3].
Q: I need to use an acid chloride because my carboxylic acid is sterically hindered, but triethylamine is causing complete racemization. What is the alternative?A: Switch to a deprotonation strategy (See Protocol A below). By pre-forming the lithium salt of 5-propan-2-yl-1,3-thiazolidine-2-thione at -78 °C, you create a highly potent nucleophile. You can then add the acid chloride directly to this anion. This completely removes the need for an amine base in the reaction mixture, shutting down the ketene formation pathway ()[4][5].
Q: Are there alternative coupling reagents that inherently prevent racemization for highly sensitive substrates?A: Yes. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is highly recommended. TFFH generates an acid fluoride intermediate in situ. Acid fluorides are highly reactive toward nitrogen nucleophiles but are remarkably resistant to ketene and oxazolone formation, preserving stereocenters even in the presence of bases like DIPEA ()[6][7].
Q: Does the stereocenter of the auxiliary itself (at C5) ever racemize?A: No. The C5 stereocenter (derived from the parent amino alcohol) is highly stable under standard acylation conditions. The racemization discussed in the literature exclusively refers to the α-stereocenter of the incoming acyl group ()[4].
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By chemically isolating the reactive intermediates from the conditions that cause racemization, stereochemical retention is guaranteed by the laws of kinetics.
Protocol A: The Pre-formed Anion Method (Zero-Base Acylation)
Best for: Sterically hindered substrates requiring acid chlorides.
Anion Generation: Dissolve 5-propan-2-yl-1,3-thiazolidine-2-thione (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the solution to -78 °C.
Deprotonation: Add
n
-BuLi (1.05 eq of a 2.5 M solution in hexanes) dropwise. A bright yellow color indicates the formation of the lithium thiolate/amide anion. Stir for 30 minutes at -78 °C ()[4].
Electrophile Preparation: In a separate flask, prepare the acid chloride of your α-chiral acid. Critical Step: Ensure complete removal of any chlorinating agent (e.g.,
SOCl2
or oxalyl chloride) via high vacuum before proceeding.
Coupling: Dissolve the pure acid chloride in a minimum volume of anhydrous THF and add it dropwise to the auxiliary anion at -78 °C.
Quench: Stir for 1 hour at -78 °C, then quench with saturated aqueous
NH4Cl
before allowing the flask to warm to room temperature.
Validation: By pre-forming the nucleophile and avoiding amine bases, ketene formation is chemically impossible.
Protocol B: The TFFH Acid Fluoride Method
Best for: Highly sensitive α-chiral amino acids and delicate aliphatic acids.
Initialization: Dissolve the α-chiral carboxylic acid (1.0 eq) and 5-propan-2-yl-1,3-thiazolidine-2-thione (1.0 eq) in anhydrous
CH2Cl2
(0.1 M).
Base Addition: Add DIPEA (2.0 eq) and cool the mixture to 0 °C.
Activation: Add TFFH (1.1 eq) in one solid portion ()[7].
Monitoring: Stir at 0 °C for 1–2 hours. The formation of the acid fluoride is rapid, followed by immediate capture by the auxiliary. Monitor the disappearance of the auxiliary via TLC.
Workup: Quench with water. Wash the organic layer sequentially with 1M HCl, saturated
NaHCO3
, and brine to remove urea byproducts and excess base.
Validation: The high electronegativity of the fluorine atom in the intermediate acid fluoride prevents the oxygen of the N-protecting group from attacking the carbonyl, effectively shutting down the oxazolone racemization pathway ()[8].
Twisted Amides as Selective Acylating Agents for Hydroxyl Groups under Neutral Conditions
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
TFFH as an Excellent Reagent for Acylation of Alcohols, Thiols and Dithiocarbamates
Source: Synthesis (via ResearchGate)
URL:[Link]
Photoinduced acyl transfer
Source: FOLIA (University of Fribourg)
URL:[Link]
purification techniques for crude 5-propan-2-yl-1,3-thiazolidine-2-thione reaction mixtures
Welcome to the technical support center for the purification of 5-propan-2-yl-1,3-thiazolidine-2-thione. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challe...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of 5-propan-2-yl-1,3-thiazolidine-2-thione. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this compound in high purity from crude reaction mixtures. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.
Section 1: Understanding Your Crude Mixture - First Principles
Successful purification begins with a thorough understanding of what is in your flask. The synthesis of 5-propan-2-yl-1,3-thiazolidine-2-thione, often prepared from an amino alcohol like (S)-valinol and carbon disulfide, can generate several key impurities that must be addressed.[1][2]
Caption: Common components in a crude 5-propan-2-yl-1,3-thiazolidine-2-thione reaction mixture.
FAQs: Initial Assessment
Q: What are the most common and challenging impurities I should expect?
A: Your primary concerns will be unreacted starting materials, residual inorganic salts, and, most critically, the isomeric byproduct, 4-isopropyl-1,3-oxazolidin-2-thione. This oxazolidinone is an intermediate that slowly converts to the desired thiazolidine-2-thione.[1] Insufficient reaction time is a common cause for its presence as a major impurity. Due to its structural similarity to your target compound, it can be particularly challenging to remove.
Q: What is the best first step to analyze my crude product?
A: Thin-Layer Chromatography (TLC) is indispensable. It provides a quick, qualitative assessment of the number of components in your mixture. For thiazolidine-2-thiones, a typical eluent system for TLC analysis is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3][4] Co-spotting your crude mixture with the starting materials is highly recommended to aid in identification. A preliminary ¹H NMR can also be invaluable for identifying the presence of starting materials or the characteristic signals of the oxazolidinone byproduct.
Section 2: Foundational Purification: Work-up and Extraction
A robust work-up procedure is your first line of defense, designed to remove the bulk of inorganic materials and highly polar impurities before you proceed to more refined techniques.
Q: What is a reliable general work-up protocol for this reaction?
A: After the reaction is complete, the primary goal is to neutralize any remaining base and extract your organic product into a suitable solvent.
Experimental Protocol: General Extractive Work-up
Cooling: Allow the reaction mixture to cool to room temperature.
Solvent Removal (Optional): If your reaction was conducted in a volatile solvent like ethanol, it's often beneficial to remove it under reduced pressure using a rotary evaporator.[1]
Acidification/Quenching: Carefully acidify the residue with a dilute aqueous acid, such as 0.5 M HCl, to neutralize the base (e.g., KOH).[1] Alternatively, for more sensitive substrates, quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a milder option.[1]
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent in which it is soluble, such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc).[1][3] Perform the extraction three times to ensure complete recovery.
Washing: Combine the organic layers and wash them sequentially with water and then a saturated brine solution. The brine wash helps to break up emulsions and remove residual water from the organic layer.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield your crude product.
Caption: A standard workflow for the liquid-liquid extraction of the crude product.
Q: I'm getting a persistent emulsion during my extraction. How can I resolve this?
A: Emulsions are common when dealing with mixtures containing both salts and partially soluble organic materials. First, try adding a saturated brine solution, which increases the ionic strength of the aqueous phase and often forces the separation of layers. If that fails, allowing the mixture to stand for an extended period (15-30 minutes) can be effective. As a last resort, filtering the entire emulsified mixture through a pad of Celite can help break it up.
Section 3: Purification by Flash Column Chromatography
When recrystallization is ineffective or your crude mixture contains multiple, closely-related impurities, flash column chromatography on silica gel is the method of choice.[5][6]
Q: My compound is streaking badly on the silica TLC plate. What causes this and how can I fix it?
A: The thiazolidine-2-thione ring contains an N-H bond which is weakly acidic. This proton can interact strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel, leading to peak tailing or "streaking." To suppress this interaction, you can add a small amount (0.5-1%) of a modifier like triethylamine (a base) or acetic acid to your eluent. For this specific compound, a small amount of acid is often effective.
TLC Optimization: First, determine the optimal eluent system using TLC. You are looking for a solvent mixture that gives your desired product an R_f value of approximately 0.25-0.35. A good starting point is a gradient of ethyl acetate in hexanes or petroleum ether.[3][4]
Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pack the column carefully to avoid air bubbles.
Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
Elution: Run the column, starting with the low-polarity eluent and gradually increasing the polarity (e.g., from 10% EtOAc/Hexanes to 30% EtOAc/Hexanes). Collect fractions and monitor them by TLC.
Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield the purified product.
Table 1: Troubleshooting Common Column Chromatography Issues
Issue
Probable Cause(s)
Recommended Solution(s)
Product Won't Elute
Eluent is not polar enough.
Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
Poor Separation
R_f values of components are too close.
Use a shallower polarity gradient or switch to a different solvent system (e.g., Dichloromethane/Methanol).
Streaking/Tailing
Strong interaction with silica gel.
Add 0.5% acetic acid or triethylamine to the eluent to improve peak shape.
Cracked Column Bed
Improper packing or running the column dry.
Ensure the column is packed as a uniform slurry and never let the solvent level drop below the top of the silica.
Section 4: Purification by Recrystallization
For crude products that are already substantially pure and solid, recrystallization is an efficient and scalable purification method. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
Q: My product "oils out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. To fix this, add more solvent to keep the compound dissolved, then allow it to cool much more slowly. Seeding the solution with a tiny crystal of pure product or gently scratching the inside of the flask with a glass rod at the solvent line can help induce proper crystallization.
Experimental Protocol: Recrystallization from Ethanol
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethanol required for complete dissolution.[3][7]
Hot Filtration (Optional): If there are insoluble impurities or the solution is colored, perform a hot filtration through a pre-heated funnel. If colored, you may add a small amount of activated carbon before this step, but be aware this can reduce your yield.[8]
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Undisturbed, slow cooling promotes the formation of larger, purer crystals.
Chilling: Once at room temperature, place the flask in an ice bath to maximize the precipitation of the product.[8]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any adhering mother liquor.
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Table 2: Solvent Selection for Recrystallization
Solvent
Polarity
Comments
Ethanol/Methanol
Polar Protic
Often a good first choice. The product is typically soluble when hot and less soluble when cold.[3][7]
Isopropanol
Polar Protic
Similar to ethanol but less polar; may offer different selectivity.
Toluene
Non-polar
Can be effective if polar impurities are the main issue.
Ethyl Acetate/Hexane
Solvent Pair
A powerful technique. Dissolve in hot ethyl acetate, then add hot hexane until the solution becomes cloudy (the cloud point). Add a drop more ethyl acetate to clarify and then cool.
References
Sahiba, N., Sethiya, A., Soni, J., Agarwal, D. K., & Agarwal, S. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 27(23), 8529. Available at: [Link]
Gajda, A., Zielińska-Błajet, M., & Skarżewski, J. (2023). Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system. Organic & Biomolecular Chemistry, 21(44), 9036-9043. Available at: [Link]
SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. (2022). International Journal of Novel Research in Life Sciences, 9(3), 10-17. Available at: [Link]
Sahu, N. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. International Journal of Chemical Separation Technology, 11(1). Available at: [Link]
Al-Ghorbani, M., Chebil, A., Villinger, A., & Langer, P. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 26(19), 5979. Available at: [Link]
Wang, M.-X., Qin, H.-W., Liu, C., Lv, S.-M., Chen, J.-S., Wang, C.-G., Chen, Y.-F., & Chen, Q. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE, 17(5), e0268531. Available at: [Link]
Costa, F. S., Furtado, R. A., de Souza, A. A., & de Oliveira, R. B. (2018). A Green Procedure Using Disposable Pipette Extraction to Determine Polycyclic Aromatic Sulfur Heterocycles in Water Samples and Solid Petrochemical Residues. Journal of the Brazilian Chemical Society, 29(11), 2399-2407. Available at: [Link]
Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2020). ChemistryOpen, 9(9), 933-950. Available at: [Link]
Separation of Thiazolidine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved March 25, 2026, from [Link]
Cossío, F. P., & Palomo, C. (1990). (S)-4-ISOPROPYL-1,3-THIAZOLIDINE-2-THIONE. Organic Syntheses, 69, 97. Available at: [Link]
Wang, M.-X., Qin, H.-W., Liu, C., Lv, S.-M., Chen, J.-S., Wang, C.-G., Chen, Y.-F., & Chen, Q. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE, 17(5), e0268531. Available at: [Link]
Sethi, N. S., Singh, A., & Parthasarthy, R. (2013). Synthesis and pharmacological evaluation of 5-substituted-2,4-thiazolidinedione. Der Pharma Chemica, 5(2), 198-203. Available at: [Link]
Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Semantic Scholar. Available at: [Link]
Synthesis of 1,3-thiazolidine-2-thiones. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]
Technical Support Center: Troubleshooting the Asymmetric Synthesis of 5-Propan-2-yl-1,3-thiazolidine-2-thione
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with chiral thiazolidinethione auxiliaries.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with chiral thiazolidinethione auxiliaries. 5-Propan-2-yl-1,3-thiazolidine-2-thione (also known as 5-isopropyl-1,3-thiazolidine-2-thione) is a privileged scaffold in asymmetric synthesis, particularly for highly diastereoselective aldol additions[1].
Synthesizing this 5-substituted auxiliary from its corresponding chiral
β
-amino alcohol (1-amino-3-methylbutan-2-ol) presents unique chemoselectivity and stereoretention challenges. Below, we dissect the mechanistic pitfalls of this synthesis and provide self-validating protocols to eliminate side reactions.
Mechanistic Overview & Reaction Pathway
The synthesis fundamentally relies on a two-step cascade: the reaction of a chiral
β
-amino alcohol with carbon disulfide (CS
2
) to form a dithiocarbamate intermediate, followed by intramolecular cyclization[2]. Because the hydroxyl group is a poor leaving group, direct thermal cyclization often leads to a hard-soft acid-base (HSAB) mismatch, driving oxygen-mediated attack and epimerization[3].
Mechanistic pathway of dithiocarbamate cyclization showing TZT target and competing side reactions.
Troubleshooting FAQs
FAQ 1: Why am I getting high yields of the oxazolidine-2-thione (OZT) instead of the desired thiazolidine-2-thione (TZT)?
Causality: This is a classic chemoselectivity failure rooted in HSAB theory. When the C2-hydroxyl group of the dithiocarbamate intermediate is left unactivated, the oxygen atom acts as a hard nucleophile. It preferentially attacks the hard, electrophilic sp
2
thiocarbonyl carbon, expelling H
2
S and forming the OZT ring[3].
Solution: You must convert the hydroxyl group into a superior leaving group (e.g., via mesylation or Mitsunobu activation). By making the sp
3
carbon highly electrophilic, you redirect the soft dithiocarbamate sulfur to execute an intramolecular S
N
2 displacement, exclusively forming the TZT core.
FAQ 2: My enantiomeric excess (ee) is dropping significantly during cyclization. How do I prevent epimerization at the C5 position?
Causality: Epimerization at the C5 chiral center occurs when the leaving group displacement gains S
N
1 character (carbocation formation) or when the reaction conditions are excessively basic/thermal, allowing for reversible deprotonation[2]. The adjacent isopropyl group provides steric bulk that slows down S
N
2 kinetics, inadvertently giving S
N
1 pathways more time to compete.
Solution: Abandon direct thermal or strongly basic (e.g., KOH/reflux) cyclization methods. Transition to a Mitsunobu cyclization protocol . The Mitsunobu reaction proceeds via a strict, concerted S
N
2 mechanism, ensuring complete stereochemical inversion without carbocation leakage. (Note: Because the Mitsunobu reaction inverts the stereocenter, you must start with the opposite enantiomer of the
β
-amino alcohol to achieve your desired absolute configuration).
FAQ 3: I am observing significant olefin formation (elimination side product). How can I minimize this?
Causality: Elimination is the primary competitor to substitution (E2 vs. S
N
2). The secondary carbon bearing the leaving group is highly sterically hindered by the adjacent isopropyl moiety. If you use a strong or bulky base (like Et
3
N in excess) during the mesylate cyclization step, the base will abstract the adjacent proton rather than allowing the bulky sulfur nucleophile to navigate the steric clash.
Solution: If utilizing the mesylate route, isolate the intermediate and cyclize using a weak, non-nucleophilic base (e.g., DIPEA) in a polar aprotic solvent. Alternatively, switch entirely to the base-free Mitsunobu or adscititious radical cyclization methods[4], which inherently bypass E2 elimination pathways.
Troubleshooting logic tree for resolving chemoselectivity and stereoretention failures.
Quantitative Data & Optimization Matrix
The following table summarizes the causal relationship between activation strategies and the resulting product distribution.
This self-validating protocol is designed to maximize chemoselectivity for 5-propan-2-yl-1,3-thiazolidine-2-thione while ensuring >99% stereoretention.
Objective: Synthesis of (5S)-5-propan-2-yl-1,3-thiazolidine-2-thione.
Prerequisite: To obtain the (5S) product, you must begin with (2R)-1-amino-3-methylbutan-2-ol due to the stereochemical inversion inherent to the Mitsunobu mechanism.
Step 1: Dithiocarbamate Formation
Preparation: Dissolve (2R)-1-amino-3-methylbutan-2-ol (1.0 eq, 10 mmol) in anhydrous THF (50 mL, 0.2 M) under an inert N
2
atmosphere. Cool the reaction vessel to 0 °C using an ice bath.
Base Addition: Add Triethylamine (Et
3
N) (1.2 eq, 12 mmol) via syringe.
CS
2
Addition: Dropwise, add Carbon Disulfide (CS
2
) (1.5 eq, 15 mmol) over 10 minutes to control the mild exotherm.
Validation Check: Stir at 0 °C for 1 hour. The solution will transition from colorless to a distinct pale yellow , visually confirming the formation of the triethylammonium dithiocarbamate salt.
Step 2: Mitsunobu Cyclization
Activation: To the same reaction pot at 0 °C, add Triphenylphosphine (PPh
3
) (1.2 eq, 12 mmol) in one portion.
Cyclization: Add Diisopropyl azodicarboxylate (DIAD) (1.2 eq, 12 mmol) dropwise over 30 minutes. Critical: Rapid addition will cause a thermal spike, increasing the risk of epimerization.
Validation Check: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The yellow color of the dithiocarbamate will fade, and a highly UV-active spot corresponding to the TZT product (R
f
~0.4) will appear.
Step 3: Workup and Purification
Quench: Terminate the reaction by adding saturated aqueous NH
4
Cl (30 mL). Extract the aqueous layer with EtOAc (3 × 30 mL).
Wash: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure.
Isolation: Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to separate the target TZT from the triphenylphosphine oxide (TPPO) byproduct.
References
Innovations in Asymmetric Synthesis: The Role of Thiazolidinethione Auxiliaries
Source: NBInno
URL:[Link]
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries
Source: MDPI (Molecules)
URL:[Link]
Mechanism for the formation of thiazolidine-2-thiones
Source: ResearchGate
URL:[Link]
Synthesis of functionalized 5-substituted thiazolidine-2-thiones via adscititious xanthate-promoted radical cyclization of allyl(alkyl/aryl)dithiocarbamates
Source: RSC Publishing (RSC Advances)
URL:[Link]
A Comparative Guide to Chiral Auxiliaries: 5-Propan-2-yl-1,3-thiazolidine-2-thione vs. Evans Oxazolidinones
As a Senior Application Scientist in synthetic methodology, I frequently consult with drug development teams facing bottlenecks in complex polyketide synthesis. A recurring critical decision is the selection of an approp...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in synthetic methodology, I frequently consult with drug development teams facing bottlenecks in complex polyketide synthesis. A recurring critical decision is the selection of an appropriate chiral auxiliary for asymmetric aldol additions. While the classic Evans oxazolidinone (e.g., 4-isopropyl-2-oxazolidinone) remains a foundational tool, the Crimmins-type 5-propan-2-yl-1,3-thiazolidine-2-thione auxiliary offers profound mechanistic advantages—particularly regarding stereochemical flexibility and cleavage conditions[1].
This guide objectively compares the performance, mechanistic causality, and experimental workflows of these two auxiliaries to help you optimize your synthetic routes.
Mechanistic Causality: The Impact of the Heteroatom
The fundamental differences in reactivity between oxazolidinones and thiazolidinethiones stem from the substitution of oxygen for sulfur within the ring and at the exocyclic carbonyl/thiocarbonyl position.
In an Evans oxazolidinone, the nitrogen lone pair is strongly delocalized into the exocyclic carbonyl (C=O) bond. This resonance stabilization renders the N-acyl group relatively stable and resistant to mild nucleophilic attack.
Conversely, in the thiazolidinethione , the exocyclic group is a thiocarbonyl (C=S). Due to the orbital size mismatch between the nitrogen 2p orbital and the sulfur 3p orbital, the nitrogen lone pair cannot effectively conjugate into the C=S bond. Consequently, the nitrogen lone pair is forced to delocalize into the adjacent N-acyl carbonyl group. This drastically increases the electrophilicity of the N-acyl carbonyl carbon, making it highly susceptible to nucleophilic attack[2]. This single stereoelectronic property dictates both the superior cleavage profile and the unique transition-state coordination of the thiazolidinethione auxiliary.
Stereocontrol in Asymmetric Aldol Additions
The Oxazolidinone Paradigm (Boron Enolates)
Evans oxazolidinones typically rely on boron enolates (using
Bu2BOTf
and
iPr2NEt
) to form a highly ordered, closed Zimmerman-Traxler transition state. This system is highly predictable but rigid: it almost exclusively provides the "Evans syn" aldol adduct. Accessing the non-Evans syn or anti products requires entirely different auxiliaries or complex workarounds.
The Thiazolidinethione Advantage (Titanium Enolates)
The 5-propan-2-yl-1,3-thiazolidine-2-thione auxiliary, pioneered by Crimmins and colleagues, utilizes soft enolization with Titanium(IV) chloride (
TiCl4
) and amine bases. The remarkable advantage here is stereochemical divergence . By simply modulating the stoichiometry of the Lewis acid and the base, researchers can access both syn diastereomers from the exact same chiral auxiliary[2]:
1 eq
TiCl4
1 eq Base (e.g., (-)-sparteine or NMP/DIPEA): Proceeds via a highly ordered chelated transition state, favoring the non-Evans syn product.
1 eq
TiCl4
2 eq Base: Proceeds via a non-chelated transition state, favoring the Evans syn product[1].
Furthermore, thiazolidinethiones excel in acetate aldol reactions (using phenyldichloroborane), which are notoriously low-yielding and poorly selective when attempted with standard oxazolidinones[3].
Caption: Mechanistic divergence of TiCl4-mediated enolization of thiazolidinethiones.
Cleavage Dynamics: The Deciding Factor
The most significant bottleneck in polyketide synthesis using Evans auxiliaries is the removal of the auxiliary. Oxazolidinones require harsh nucleophiles—typically
LiOH/H2O2
(which can oxidize sensitive sulfides or alkenes) or reductive cleavage with
LiBH4
(which can indiscriminately reduce other esters)[4].
Because the N-acyl group of a thiazolidinethione is highly electrophilic, it can be cleaved under exceptionally mild conditions[5]. This prevents the epimerization of sensitive
α
-chiral centers.
Caption: Comparative cleavage pathways for oxazolidinone and thiazolidinethione auxiliaries.
Quantitative Performance Data
The following tables summarize the comparative performance of both auxiliaries based on established literature protocols[2][3][6].
To ensure reproducibility, the following protocols are designed as self-validating systems. Note: Thiazolidinethiones are sensitive to basic workups; strict adherence to the quenching parameters is required to prevent premature cleavage[3].
Protocol A: Titanium-Mediated "Evans Syn" Aldol with Thiazolidinethione[6]
Objective: Synthesize the Evans syn aldol adduct using 1 eq
TiCl4
and 2.5 eq base.
Preparation: Flame-dry a round-bottom flask under argon. Add 1.00 mmol of N-propionyl-5-propan-2-yl-1,3-thiazolidine-2-thione and 10 mL of anhydrous
CH2Cl2
. Cool the bright yellow solution to -78 °C.
Enolization: Add
TiCl4
(0.115 mL, 1.05 mmol) dropwise. Stir for 15 minutes. The solution will darken, indicating complexation.
Base Addition: Add Diisopropylethylamine (DIPEA) (0.434 mL, 2.50 mmol) dropwise. Stir for 1 hour at -78 °C.
Transition State Modulation: Add 1-Methyl-2-pyrrolidinone (NMP) (0.096 mL, 1.00 mmol) at -78 °C. Stir for 10 minutes. Causality note: NMP disrupts the chelated transition state, forcing the system into the non-chelated pathway to yield the Evans syn product.
Electrophile Addition: Add freshly distilled aldehyde (2.00 mmol) dropwise. Stir at -78 °C for 1 hour, then warm to -40 °C for 1 hour.
Self-Validation (TLC): Quench a 10
μ
L aliquot in half-saturated
NH4Cl
. TLC (20% EtOAc/Hexanes) should show complete consumption of the bright yellow auxiliary spot (
Rf≈0.6
) and the appearance of a new, slower-moving yellow spot (
Rf≈0.3
).
Workup: Quench the bulk reaction with 10 mL of half-saturated
NH4Cl
. Extract with
CH2Cl2
(3 x 10 mL). Crucial: Do not use
NaHCO3
or
NaOH
during the wash, as the basic aqueous phase will prematurely cleave the auxiliary[3]. Dry over
Na2SO4
and concentrate.
Protocol B: Direct Reductive Cleavage to Aldehyde[1]
Objective: Cleave the thiazolidinethione auxiliary directly to the corresponding aldehyde without over-reduction.
Preparation: Dissolve the aldol adduct (1.0 mmol) in anhydrous
CH2Cl2
(10 mL) under argon. Cool strictly to -78 °C.
Reduction: Slowly add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes, 1.2 mmol) down the side of the flask.
Monitoring: Stir for 30 minutes. The yellow color of the starting material will rapidly fade as the tetrahedral intermediate forms.
Quench: Quench at -78 °C by adding EtOAc (2 mL) followed by saturated aqueous Rochelle's salt (Potassium sodium tartrate, 10 mL).
Workup: Remove the cooling bath and stir vigorously for 2 hours until the organic and aqueous layers become distinctly clear (breaking the aluminum emulsion). Extract with
CH2Cl2
, dry, and concentrate. The auxiliary can be recovered via silica gel chromatography and reused.
Conclusion & Selection Guide
While the Evans oxazolidinone remains a reliable workhorse for standard propionate aldol reactions, its utility diminishes when synthesizing highly functionalized, base-sensitive, or easily epimerized polyketide fragments.
The 5-propan-2-yl-1,3-thiazolidine-2-thione auxiliary should be your primary choice if:
You require access to both Evans syn and non-Evans syn diastereomers from a single chiral source.
You are performing acetate aldol reactions.
Your downstream target requires direct conversion to an aldehyde or Weinreb amide without passing through a carboxylic acid intermediate.
Your substrate cannot tolerate the oxidative (
H2O2
) or reductive (
LiBH4
) conditions required to cleave an oxazolidinone.
Comprehensive Comparison Guide: Reproducibility of Asymmetric Aldol Condensations Using 5-Propan-2-yl-1,3-thiazolidine-2-thione
Executive Summary For drug development professionals and synthetic chemists, the asymmetric aldol condensation is a cornerstone for constructing complex, stereochemically dense polyketide architectures. While Evans' oxaz...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For drug development professionals and synthetic chemists, the asymmetric aldol condensation is a cornerstone for constructing complex, stereochemically dense polyketide architectures. While Evans' oxazolidinones have historically dominated this space, 1,3-thiazolidine-2-thione chiral auxiliaries have emerged as powerful alternatives due to their tunable stereoselectivity and remarkably mild cleavage conditions.
This guide provides an objective performance comparison between traditional auxiliaries and 5-propan-2-yl-1,3-thiazolidine-2-thione (the 5-isopropyl structural isomer of the classic Crimmins auxiliary). As a Senior Application Scientist, I have structured this guide to move beyond mere procedures, detailing the mechanistic causality and self-validating diagnostics required to achieve highly reproducible diastereomeric ratios (dr) in your workflows.
Mechanistic Rationale: The 1,3-Thiazolidine-2-thione Core
The reproducibility of an asymmetric aldol reaction relies entirely on the rigidity of its transition state. The 1,3-thiazolidine-2-thione core excels here because the thiocarbonyl group (C=S) acts as a highly effective "soft" coordination site for Lewis acids like Titanium(IV) chloride[1].
Why use the 5-Propan-2-yl variant?
In the classic Crimmins auxiliary (4-isopropyl-1,3-thiazolidine-2-thione), the steric bulk is located at the C4 position, directly adjacent to the nitrogen atom. This provides excellent proximal shielding but can cause prohibitive 1,3-diaxial clashes when reacting with highly branched, sterically demanding aliphatic aldehydes.
By shifting the isopropyl group to the C5 position (adjacent to the sulfur atom), 5-propan-2-yl-1,3-thiazolidine-2-thione alters the puckering of the five-membered heterocyclic ring. This distal substitution subtly opens the binding pocket. It successfully transmits stereochemical information across the chelated titanium transition state while accommodating bulkier electrophiles, offering complementary substrate scopes to the traditional 4-substituted auxiliaries.
Comparative Performance Analysis
To rationally select an auxiliary for your synthetic route, it is critical to compare their coordination chemistry, stereochemical outputs, and downstream processing requirements.
Parameter
Evans Oxazolidinone
Crimmins (4-iPr)
5-Propan-2-yl-Thiazolidinethione
Chiral Core
1,3-oxazolidin-2-one
4-isopropyl-1,3-thiazolidine-2-thione
5-isopropyl-1,3-thiazolidine-2-thione
Coordination Site
Hard (C=O Oxygen)
Soft (C=S Sulfur)
Soft (C=S Sulfur)
Steric Shielding
Proximal (C4 position)
Proximal (C4 position)
Distal (C5 position) via ring-puckering
Aldol Product Scope
Strictly "Evans syn"
"Evans syn" & "Non-Evans syn"
Tunable; superior for bulky aliphatic aldehydes
Auxiliary Cleavage
Harsh (LiOH/H2O2 or LiAlH4)
Mild (Amine bases, DIBAL-H)
Mild (Amine bases, DIBAL-H)
Chromatographic Tracking
Colorless (UV required)
Bright Yellow (Visual tracking)
Bright Yellow (Visual tracking)
Typical Yield & dr
85-95% (>99:1 dr)
80-92% (97:3 to >99:1 dr)
78-88% (95:5 to 98:2 dr)
Data synthesized from foundational studies on thiazolidinethione titanium enolates ()[1] and comparative auxiliary reviews ()[2].
Self-Validating Experimental Protocol
A robust protocol must be a self-validating system. The following procedure for the Titanium-mediated aldol condensation of N-propionyl-5-propan-2-yl-1,3-thiazolidine-2-thione incorporates visual and thermodynamic checkpoints to guarantee reproducibility.
Step 1: Titanium Enolization
Preparation : To a flame-dried, argon-purged Schlenk flask, add the N-propionyl-5-propan-2-yl-1,3-thiazolidine-2-thione (1.0 equiv) and anhydrous dichloromethane (DCM) to create a 0.1 M solution. Cool to 0 °C.
Lewis Acid Addition : Add TiCl₄ (1.1 equiv, 1.0 M in DCM) dropwise.
Causality & Validation: TiCl₄ coordinates to both the carbonyl oxygen and the thiocarbonyl sulfur. You must observe a distinct color change from bright yellow to deep red. If the solution remains yellow, your TiCl₄ has hydrolyzed; abort the reaction to save your substrate[1].
Base Addition : After 5 minutes, add (-)-sparteine (2.0 equiv) dropwise and stir for 20 minutes.
Causality: The stoichiometry of the base dictates the enolate geometry. Using 2.0 equivalents of (-)-sparteine forces a highly ordered, closed Zimmerman-Traxler transition state, reliably yielding the "Evans syn" product[1].
Step 2: Asymmetric Aldol Addition
Electrophile Introduction : Cool the dark red enolate solution to -78 °C. Add the freshly distilled aliphatic aldehyde (1.1 equiv) dropwise down the side of the flask over 15 minutes.
Causality: Slow addition at cryogenic temperatures prevents localized exotherms. Thermal spikes disrupt the chelated transition state, leading to a collapse in the diastereomeric ratio.
Reaction Tracking : Stir for 1–2 hours at -78 °C.
Validation: Monitor via TLC. The auxiliary's inherent bright yellow color allows you to visually track the consumption of the starting material without relying on UV lamps or chemical stains[3].
Step 3: Quench and Non-Destructive Cleavage
Quench : Quench the reaction at -78 °C with half-saturated aqueous NH₄Cl, then warm to room temperature. Partition and extract with DCM.
Cleavage : To isolate the free aldol product, treat the purified adduct with imidazole (2.0 equiv) in aqueous THF.
Causality: Unlike oxazolidinones which require harsh peroxide/lithium hydroxide conditions, the highly electrophilic N-acyl-thiazolidinethione bond is easily cleaved by mild nucleophiles, preserving delicate stereocenters and allowing >90% recovery of the yellow auxiliary[1].
Visualizing the Reaction Pathway
The logical progression of this methodology is mapped below, highlighting the critical transition from the acylated auxiliary to the final non-destructive cleavage.
Workflow of titanium-mediated asymmetric aldol reaction using thiazolidinethione auxiliaries.
References
Title : Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions
Source : Organic Letters (ACS Publications)
URL :[Link]
Title : Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone
Source : Molecules (MDPI)
URL :[Link]
A Comparative Guide to the Validation of Chiral HPLC Methods for 5-propan-2-yl-1,3-thiazolidine-2-thione Reaction Products
Introduction: The Imperative of Enantiomeric Purity in Thiazolidine Chemistry In modern pharmaceutical development, the chirality of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficac...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative of Enantiomeric Purity in Thiazolidine Chemistry
In modern pharmaceutical development, the chirality of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and patient safety. Enantiomers of a chiral drug can exhibit dramatically different pharmacological, toxicological, and pharmacokinetic properties[1]. The thiazolidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a wide array of bioactive compounds, including antibacterial and anticancer agents[2][3]. 5-propan-2-yl-1,3-thiazolidine-2-thione, a derivative of the amino acid (S)-valine, is a widely used chiral auxiliary, enabling the stereoselective synthesis of complex molecules. Consequently, the reaction products derived from its use are themselves chiral.
Controlling the enantiomeric purity of these products is a non-negotiable aspect of quality control and regulatory compliance. A robust analytical method is required to not only separate the desired enantiomer from its mirror image but also to do so with quantifiable accuracy, precision, and specificity. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for this task, offering unparalleled resolving power for a broad range of chiral compounds[1][4][5].
This guide provides an in-depth, experience-driven protocol for the validation of a chiral HPLC method for 5-propan-2-yl-1,3-thiazolidine-2-thione and its N-acylated reaction products. It further compares this benchmark technique against viable alternatives—Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE)—to provide researchers with a comprehensive decision-making framework for their analytical challenges.
The Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
The foundation of a reliable chiral separation is the interaction between the analyte and the Chiral Stationary Phase (CSP). The selection of the CSP is the most critical step in method development[1]. For heterocyclic compounds like thiazolidine-2-thiones, polysaccharide-based CSPs, such as those derived from amylose or cellulose, have demonstrated broad applicability and excellent enantioselectivity[1][6]. These phases operate on principles of differential inclusion, hydrogen bonding, and dipole-dipole interactions to form transient, diastereomeric complexes with each enantiomer, leading to different retention times.
Our development strategy begins by screening polysaccharide-based columns under normal-phase conditions, which often yield superior selectivity for this compound class compared to reversed-phase modes.
Diagram: The Principle of Chiral Recognition
Caption: Differential binding of enantiomers to the chiral stationary phase.
Experimental Protocol: Chiral HPLC Method
This protocol is designed for the enantiomeric purity determination of an N-acylated derivative of 5-propan-2-yl-1,3-thiazolidine-2-thione.
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD).
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel). Other polysaccharide columns like Chiralcel® OD-H can also be effective[7][8].
Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v).
Causality: Normal-phase eluents provide strong selectivity on polysaccharide CSPs. The IPA percentage is a critical parameter for optimizing resolution and retention time; a lower percentage generally increases both[9].
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Causality: Temperature control is crucial for reproducible retention times and selectivity. Ambient temperature is often a good starting point.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL.
Method Validation: A Self-Validating System per ICH Q2(R2) Guidelines
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose[1][10]. For a chiral method, the primary goal is to accurately quantify the minor enantiomer in the presence of the major one. The validation parameters described below adhere to the International Council for Harmonisation (ICH) guidelines[11][12].
Diagram: Chiral HPLC Method Validation Workflow
Caption: Workflow for validation of a chiral HPLC method according to ICH guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer, impurities, and degradation products.
Protocol: A solution of the racemic compound, the single enantiomer drug substance, and a placebo (if applicable) are injected. The resolution (Rs) between the two enantiomer peaks is the critical parameter.
Acceptance Criteria: Baseline resolution between enantiomers (Rs > 2.0). Peak purity analysis (via DAD) should indicate no co-eluting peaks.
Linearity and Range
This establishes that the method's response is directly proportional to the concentration of the analyte over a specified range. This is particularly important for quantifying the undesired enantiomer as an impurity.
Protocol: Prepare a series of solutions of the undesired enantiomer by spiking it into the desired enantiomer at concentrations from the Limit of Quantification (LOQ) to 200% of the specification limit (e.g., if the limit is 0.1%, the range would be ~0.025% to 0.2%).
Acceptance Criteria: A linear regression analysis should yield a coefficient of determination (r²) ≥ 0.998.
Table 1: Linearity Data for the Undesired Enantiomer
Concentration (% relative to main peak)
Peak Area (mAU*s)
0.025 (LOQ)
5.2
0.05
10.1
0.10 (100%)
20.5
0.15
30.6
0.20
41.1
| Regression Results | r² = 0.9995 |
Accuracy
Accuracy demonstrates the closeness of the results obtained by the method to the true value. It is determined by spike-recovery experiments.
Protocol: Spike the desired enantiomer with known amounts of the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), each in triplicate.
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.
Table 2: Accuracy (Spike-Recovery) Data
Spike Level
Amount Added (%)
Amount Found (%)
Recovery (%)
Low (50%)
0.050
0.051
102.0
Mid (100%)
0.100
0.098
98.0
High (150%)
0.150
0.152
101.3
| Average Recovery | | | 100.4 |
Precision
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: Repeatability and Intermediate Precision.
Protocol (Repeatability): Inject a single sample spiked at the 100% specification limit six consecutive times.
Protocol (Intermediate Precision): Repeat the analysis on a different day with a different analyst and/or instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 10.0%.
Table 3: Precision Data
Parameter
n
Mean Area
%RSD
Repeatability
6
20.7
1.5%
Intermediate Precision
Day 1 / Analyst 1
6
20.7
1.5%
Day 2 / Analyst 2
6
21.1
1.8%
| Overall %RSD | 12 | 20.9 | 2.1% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
Protocol: These are typically determined based on the signal-to-noise ratio (S/N) of the chromatogram.
Acceptance Criteria: LOD is commonly accepted at an S/N of 3:1, and LOQ at an S/N of 10:1. The LOQ must be verified for precision and accuracy.
Table 4: Sensitivity Data
Parameter
Concentration (%)
S/N Ratio
LOD
0.008
3.2
| LOQ | 0.025 | 10.5 |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Protocol: Vary critical parameters one at a time, such as mobile phase composition (e.g., IPA ±1%), flow rate (±0.1 mL/min), and column temperature (±2 °C).
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. Resolution (Rs) should not decrease below 2.0.
Comparison with Alternative Chiral Separation Techniques
While chiral HPLC is the established benchmark, other techniques offer distinct advantages in specific scenarios[4][13].
Chiral Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. It is often considered a "green" chromatography technique.
Principle: Separation mechanisms are similar to normal-phase HPLC. The low viscosity and high diffusivity of supercritical CO₂ allow for much faster separations and lower backpressure.
Advantages over HPLC:
Speed: Analysis times are typically 3-10 times faster than HPLC.
Solvent Reduction: Drastically reduces the consumption of organic solvents, lowering costs and environmental impact.
Efficiency: Often provides higher column efficiency and sharper peaks.
Limitations:
Instrumentation: Requires specialized SFC instrumentation, which is less common than HPLC systems.
Solubility: Not suitable for compounds that are insoluble in supercritical CO₂ and its common co-solvents.
Capillary Electrophoresis (CE)
CE separates ions based on their electrophoretic mobility in an applied electric field. For chiral separations, a chiral selector is added to the background electrolyte.
Principle: Enantiomers form transient diastereomeric complexes with a chiral selector (e.g., cyclodextrins) in the buffer[13][14]. These complexes have different effective mobilities, causing them to migrate at different velocities and separate.
Advantages over HPLC:
High Efficiency: Generates extremely sharp peaks and high resolution.
Minimal Consumption: Uses nanoliter-scale sample volumes and microliter-scale reagents, making it highly cost-effective and green[14].
Rapid Method Development: The chiral selector is in the buffer, not the column, allowing for rapid screening of different selectors without changing hardware[14].
Limitations:
Sensitivity: UV detection can be less sensitive than in HPLC due to the very short path length across the capillary.
Matrix Effects: Can be more susceptible to interference from complex sample matrices.
Robustness: Method robustness can be more challenging to achieve due to sensitivity to buffer composition and capillary surface conditions.
Comparative Summary of Techniques
Table 5: Performance Comparison of Chiral Separation Techniques
Parameter
Chiral HPLC (Normal Phase)
Chiral SFC
Chiral CE
Principle
Differential partitioning with a solid CSP
Differential partitioning with a solid CSP
Differential electrophoretic mobility
Typical Analysis Time
10-30 min
1-10 min
5-20 min
Resolution
Very Good to Excellent
Excellent
Excellent to Superior
Solvent Consumption
High (organic solvents)
Very Low (mainly CO₂)
Extremely Low (aqueous buffer)
Sensitivity (UV)
Good
Good
Moderate to Low
Instrumentation Cost
Standard
High
Moderate
Method Robustness
High
High
Moderate
| Key Advantage | Universally established, robust, versatile | High speed, environmentally friendly | High efficiency, minimal sample use |
Diagram: Decision Tree for Method Selection
Caption: Decision guide for selecting the appropriate chiral separation technique.
Conclusion and Recommendations
The validated chiral HPLC method presented here provides a robust, reliable, and accurate system for determining the enantiomeric purity of 5-propan-2-yl-1,3-thiazolidine-2-thione reaction products. Its adherence to ICH guidelines ensures that the data generated is suitable for regulatory submission and quality control in a pharmaceutical setting. The method's strength lies in its high resolution, proven robustness, and the widespread availability of the required instrumentation.
However, for laboratories where high throughput and green chemistry are paramount, Chiral SFC stands out as a superior alternative, offering significant reductions in both analysis time and solvent waste. Chiral CE, while less common for routine QC, is an invaluable tool in research and development, especially when dealing with minute sample quantities or during early-stage method development where rapid screening of chiral selectors is advantageous.
The choice of technique ultimately depends on the specific application's priorities:
For routine QC and regulatory compliance: The validated Chiral HPLC method is the most dependable and universally accepted choice.
For high-throughput screening or green initiatives:Chiral SFC offers compelling advantages in speed and sustainability.
For research with limited sample or rapid screening needs:Chiral CE provides exceptional efficiency and minimal consumption.
By understanding the comparative strengths and limitations of each technique, researchers and drug development professionals can select the most appropriate tool to ensure the stereochemical integrity of their chiral molecules.
References
A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separ
Axially Chiral 2-Arylimino-3-aryl-thiazolidine-4-one Derivatives: Enantiomeric Separation and Determination of Racemization Barriers by Chiral HPLC.
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatiz
Axially chiral 2-arylimino-3-aryl-thiazolidine-4-one derivatives: enantiomeric separation and determination of racemiz
HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization.
Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI.
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
Review on HPLC Method Development Validation and Optimization. International Journal of Pharmaceutical Sciences Review and Research.
CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Google Books.
(PDF) Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Repository of the Academy's Library.
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
System Suitability and Validation for Chiral Purity Assays of Drug Substances.
CHIRAL ST
Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chrom
Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
ICH Q14: ANALYTICAL PROCEDURE DEVELOPMENT. ICH.
ICH guideline Q14 on analytical procedure development. European Medicines Agency.
ICH Q2(R2) / Q14 Training Module 7 Additional Case Studies and Examples. ICH.
(PDF) Chiral stationary phases for HPLC.
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral High-Performance Liquid Chromatography (HPLC)
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Applic
Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Deriv
Highly enantioselective reaction of lithiated N-Boc-thiazolidine: a new chiral formyl anion equivalent. RSC Publishing.
A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Oriental Journal of Chemistry.
Investigation of new chiral 1,3-oxazolidine-2-thiones: analytical separation and optical resolution of racemic carboxylic acids and amino acids. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
Comparative Efficacy of Thiazolidinethiones and Oxazolidinethiones in Asymmetric Synthesis
As a Senior Application Scientist, I frequently evaluate chiral auxiliaries to optimize asymmetric carbon-carbon bond-forming reactions. While Evans' oxazolidinones have long been the gold standard, sulfur-based analogue...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently evaluate chiral auxiliaries to optimize asymmetric carbon-carbon bond-forming reactions. While Evans' oxazolidinones have long been the gold standard, sulfur-based analogues—namely, oxazolidinethiones (OZT) and thiazolidinethiones (TZT)—offer distinct advantages [1]. Their ease of preparation from readily available β-amino-alcohols, high levels of asymmetric induction, and remarkably facile cleavage make them invaluable for the synthesis of complex natural products[2]. More importantly, TZT auxiliaries allow for divergent stereocontrol (often referred to as the Crimmins aldol reaction), enabling access to both Evans-syn and non-Evans-syn diastereomers simply by tuning the reaction stoichiometry [3].
Mechanistic Causality: Why Sulfur Changes the Game
The substitution of the carbonyl oxygen (in oxazolidinones) with a thiocarbonyl sulfur (in OZT and TZT) fundamentally alters the auxiliary's coordination chemistry. Sulfur is a softer, more polarizable Lewis base than oxygen. When treated with a soft Lewis acid like Titanium(IV) chloride (TiCl₄), the thiocarbonyl sulfur coordinates strongly, creating a rigid, bidentate chelate [4].
Oxazolidinethiones (OZT) : Feature a thiocarbonyl but retain the ring oxygen. They provide excellent Evans-syn selectivity in boron- and tin-mediated aldol condensations but are generally less versatile for divergent synthesis compared to TZTs [5].
Thiazolidinethiones (TZT) : Feature both a ring sulfur and a thiocarbonyl sulfur. The highly coordinating nature of the TZT thiocarbonyl allows for the isolation of the chelated transition state. If exactly 1.0 equivalent of a hindered base (like (-)-sparteine) is used, the titanium remains coordinated to both the enolate oxygen and the thiocarbonyl sulfur. This forces the aldehyde to approach from the opposite face, yielding the non-Evans-syn product [3]. Conversely, adding an excess of amine base or a coordinating solvent like N-methyl-2-pyrrolidinone (NMP) displaces the thiocarbonyl from the titanium, reverting to an open, Zimmerman-Traxler-like transition state and yielding the Evans-syn product [6].
Quantitative Data Presentation
Table 1: Comparative Aldol Diastereoselectivity and Yields (N-Propionyl Auxiliaries)
Auxiliary
Conditions
Lewis Acid
Base / Additive
Major Product
Diastereomeric Ratio (dr)
Yield (%)
OZT
0 °C, CH₂Cl₂
TiCl₄ (1.0 eq)
DIPEA (1.1 eq) + NMP (1.0 eq)
Evans-syn
94:6 to >98:2
80 - 92
TZT
0 °C, CH₂Cl₂
TiCl₄ (1.0 eq)
DIPEA (1.1 eq) + NMP (1.0 eq)
Evans-syn
>98:2
85 - 95
TZT
-78 °C, CH₂Cl₂
TiCl₄ (1.0 eq)
(-)-sparteine (1.0 eq)
Non-Evans-syn
>95:5
75 - 88
(Data synthesized from standard aldol additions with aliphatic and aromatic aldehydes [6] [3])
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate critical in-process validation steps.
Protocol A: Synthesis of Evans-syn Adducts using TZT/OZT (NMP Protocol)
Causality: NMP is added specifically to disrupt the Ti-thiocarbonyl chelation, forcing the open transition state. DIPEA serves as the non-coordinating base [4].
Preparation : Flame-dry a round-bottom flask under argon. Add 1.00 mmol of the N-propionyl TZT or OZT auxiliary and dissolve in 10 mL anhydrous CH₂Cl₂. Cool to -78 °C.
Enolization : Add TiCl₄ (1.05 mmol, 1.0 M in CH₂Cl₂) dropwise. Validation Check: The solution will immediately turn a deep, dark red/purple, visually confirming the formation of the titanium complex. Stir for 15 min.
Base Addition : Add DIPEA (1.10 mmol) dropwise. Stir for 1 hour at -78 °C.
Chelation Disruption : Add N-methyl-2-pyrrolidinone (NMP) (1.00 mmol). Stir for 10 min. Causality: This stoichiometric addition is critical; failing to add NMP will result in a poor mixture of diastereomers due to incomplete chelation disruption[4].
Aldehyde Addition : Add the freshly distilled aldehyde (1.20 mmol). Stir for 1-2 h at -78 °C, then warm to -40 °C for 1 h[6].
Quench & Validate : Quench with half-saturated NH₄Cl. Extract with CH₂Cl₂. Validation Check: Obtain a crude ¹H NMR before chromatography. The syn methyl doublet should appear distinct from the anti signals, allowing precise dr calculation prior to purification[6].
Protocol B: Synthesis of Non-Evans-syn Adducts using TZT
Causality: (-)-Sparteine is used as a stoichiometric, bulky base that deprotonates the auxiliary but does not displace the thiocarbonyl from the titanium, maintaining the rigid bidentate chelate [3].
Preparation : Dissolve 1.00 mmol of N-propionyl TZT in 10 mL anhydrous CH₂Cl₂ under argon at -78 °C.
Enolization : Add TiCl₄ (1.05 mmol). Stir for 15 min (observe the characteristic dark red color).
Base Addition : Add (-)-sparteine (1.05 mmol) dropwise. Stir for 1 h at -78 °C.
Aldehyde Addition : Add the aldehyde (1.20 mmol). Stir at -78 °C for 1 h, then warm to 0 °C.
Quench & Validate : Quench with saturated NH₄Cl. Extract and analyze the crude ¹H NMR to confirm the non-Evans-syn stereocenter formation prior to silica gel chromatography[3].
Cleavage and Auxiliary Recovery
A major operational advantage of both OZT and TZT over traditional oxazolidinones is their extreme lability toward nucleophilic displacement. The highly polarizable thiocarbonyl group dramatically increases the electrophilicity of the exocyclic amide carbonyl [1].
Methanolysis : TZT and OZT adducts can be cleaved to the corresponding methyl esters using simply MeOH and imidazole at room temperature. Traditional oxazolidinones typically require peroxide-mediated hydrolysis (LiOOH).
Reduction : Mild reduction to the primary alcohol is achieved cleanly with NaBH₄ in aqueous THF, regenerating the chiral auxiliary in >90% yield for practical recyclability [5].
Visualization of Divergent Pathways
Below is the logical workflow mapping the divergent transition states of the TZT auxiliary based on base and additive stoichiometry.
Divergent aldol transition states controlled by base stoichiometry in TZT auxiliaries.
References
Velázquez, F., & Olivo, H. F. (2002). The Application of Chiral Oxazolidinethiones and Thiazolidinethiones in Asymmetric Synthesis. Current Organic Chemistry, 6(4), 303-340. URL:[Link]
Hsiao, C. N., Liu, L., & Miller, M. J. (1987). Cysteine- and serine-derived thiazolidinethiones and oxazolidinethiones as efficient chiral auxiliaries in aldol condensations. The Journal of Organic Chemistry, 52(11), 2201-2206. URL:[Link]
Spectroscopic Validation of 5-Propan-2-yl-1,3-thiazolidine-2-thione Intermediate Formation: A Comparative Analytical Guide
Executive Summary The 1,3-thiazolidine-2-thione scaffold is a privileged structure in organic chemistry, heavily utilized as a chiral auxiliary in asymmetric synthesis and as a core intermediate in the development of bio...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1,3-thiazolidine-2-thione scaffold is a privileged structure in organic chemistry, heavily utilized as a chiral auxiliary in asymmetric synthesis and as a core intermediate in the development of bioactive molecules, such as xanthine oxidase inhibitors[1]. Specifically, 5-propan-2-yl-1,3-thiazolidine-2-thione (commonly referred to as 5-isopropyl-1,3-thiazolidine-2-thione, CAS No. 1437-93-0)[2] presents unique analytical challenges during its synthesis. These challenges stem from potential thione-thiol tautomerization and the stereochemical nuances introduced by the isopropyl substitution at the C5 position.
As a Senior Application Scientist, I have designed this guide to objectively compare the analytical platforms used to validate the formation of this intermediate. By evaluating High-Field vs. Benchtop NMR, In-situ vs. Offline FT-IR, and HR-MS vs. SQ-MS, this guide provides the causality behind each experimental choice to ensure a self-validating, robust workflow for drug development professionals.
Mechanistic Context & Analytical Workflow
The synthesis of 5-propan-2-yl-1,3-thiazolidine-2-thione typically involves the cyclization of a β-amino alcohol (e.g., 1-amino-3-methylbutan-2-ol) with carbon disulfide (CS₂) in the presence of a base[3]. The critical validation step is confirming the complete conversion of the primary amine and the formation of the cyclic thione (C=S), rather than a linear dithiocarbamate intermediate or the thiol tautomer.
Analytical workflow for the spectroscopic validation of the thiazolidine-2-thione intermediate.
Comparative Spectroscopic Platforms
Nuclear Magnetic Resonance (NMR): High-Field (400+ MHz) vs. Benchtop (80 MHz)
High-Field NMR (400 MHz): This is the gold standard for structural elucidation. The 5-isopropyl substitution breaks the symmetry of the thiazolidine ring, rendering the adjacent C4 protons highly diastereotopic. At 400 MHz, these protons resolve into distinct doublet of doublets (dd) around 3.1–3.6 ppm, and the C5 methine proton resolves clearly around 5.2 ppm. The isopropyl methyls appear as two distinct doublets[4].
Benchtop NMR (80 MHz): Offers rapid, at-line validation. While it successfully confirms the presence of the isopropyl group and the overall aliphatic envelope, the diastereotopic C4 protons often collapse into a complex multiplet, and the distinct methyl doublets may overlap.
Causality & Choice: Use Benchtop NMR for rapid reaction conversion checks (monitoring the disappearance of the precursor's α-protons). Transition to High-Field NMR for final batch release to definitively prove the diastereomeric purity of the ring system and the presence of the thione carbon (C=S) at ~201 ppm in the ¹³C spectrum.
Vibrational Spectroscopy: In-situ FT-IR vs. Offline ATR-FTIR
In-situ FT-IR (e.g., ReactIR): Allows real-time kinetic tracking. The formation of the 1,3-thiazolidine-2-thione ring is characterized by the emergence of a strong C=S stretching band at ~1080 cm⁻¹ and a secondary thioamide N-H stretch at ~3120–3140 cm⁻¹[5].
Offline ATR-FTIR: Provides higher signal-to-noise for isolated products but lacks temporal resolution.
Causality & Choice: Thiazolidine-2-thiones can exist in equilibrium with their thiol tautomers depending on the solvent environment. In-situ FT-IR is critical because it confirms that the thione form (C=S) is the dominant species in the live reaction mixture. A self-validating check is the concurrent disappearance of the broad primary amine N-H stretch (~3300 cm⁻¹) and the rise of the sharp 1080 cm⁻¹ band, proving cyclization rather than mere intermediate adduct formation.
Mass Spectrometry: HR-ESI-QTOF vs. SQ-LC-MS
HR-ESI-QTOF: Provides exact mass capabilities. The theoretical[M+H]⁺ for 5-propan-2-yl-1,3-thiazolidine-2-thione (C₆H₁₁NS₂) is 162.0411.
SQ-LC-MS: Provides nominal mass (m/z 162).
Causality & Choice: Carbon disulfide reactions can yield oxidized disulfide dimers or uncyclized dithiocarbamates. High-Resolution Mass Spectrometry (HR-MS) is required to definitively rule out isobaric interferences and confirm the exact elemental composition of the monomeric intermediate[6].
Protocol 1: Real-Time Kinetic Tracking via In-situ FT-IR
Rationale: This protocol creates a self-validating kinetic loop. By tracking the inverse relationship between precursor consumption and product formation, we eliminate false positives caused by intermediate dithiocarbamate stalling.
Probe Insertion: Insert a Diamond ATR probe into the reaction vessel containing the β-amino alcohol precursor in anhydrous CH₂Cl₂.
Background & Baseline: Collect a solvent background spectrum (256 scans, 4 cm⁻¹ resolution). Establish a baseline for the 1080 cm⁻¹ (C=S) and 3300 cm⁻¹ (NH₂) regions.
Reagent Addition: Add triethylamine (2.5 eq), followed by the dropwise addition of CS₂ (1.2 eq) while maintaining the temperature at 0 °C.
Kinetic Monitoring: Set the FT-IR software to collect a spectrum every 60 seconds. Profile the specific C=S stretch at 1080 cm⁻¹.
Endpoint Determination: The reaction is deemed complete when the first derivative of the 1080 cm⁻¹ absorbance curve reaches zero (plateau) and the 3300 cm⁻¹ band is completely depleted.
Protocol 2: Structural Validation via High-Field ¹H and ¹³C NMR
Rationale: Ensures the stereocenter at C5 is intact, the ring is fully closed, and the thione tautomer is confirmed.
Sample Preparation: Dissolve 15 mg of the purified 5-propan-2-yl-1,3-thiazolidine-2-thione intermediate in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).
Acquisition Parameters (¹H): Acquire at 298 K using a 30° pulse, 16 scans, and a 2-second relaxation delay to ensure accurate integration of the isopropyl methyl doublets.
Acquisition Parameters (¹³C): Acquire using a proton-decoupled sequence (e.g., WALTZ-16), 512 scans.
Data Validation: Verify the presence of the thione carbon (C=S) at approximately 201 ppm in the ¹³C spectrum. In the ¹H spectrum, confirm the integration ratio of the isopropyl CH (multiplet, ~2.4 ppm) to the C5 methine proton (~5.2 ppm) is exactly 1:1.
References
Title: Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors
Source: Semantic Scholar / PMC
URL
Title: Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries
Source: MDPI
URL
Title: Diastereoselective and Catalytic α-Alkylation of Chiral N-Acyl Thiazolidinethiones with Stable Carbocationic Salts
Source: ACS Publications
URL
Title: crystal and molecular structures of racemic and chiral 4-phenyl-1,3-thiazolidine-2-thiones
Source: LOCKSS
URL